Ethyl dirazepate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVPZJMXRNBHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865127 | |
| Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23980-14-5 | |
| Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23980-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl dirazepate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023980145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL DIRAZEPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74FAA305EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl Loflazepate: An In-depth Analysis of its Mechanism of Action on GABA-A Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl loflazepate is a benzodiazepine derivative with long-acting sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. Its therapeutic effects are mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive technical overview of the mechanism of action of ethyl loflazepate and its active metabolites on GABA-A receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Introduction: The GABA-A Receptor and Benzodiazepine Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits. The receptor possesses a central chloride ion (Cl⁻) channel that opens upon the binding of its endogenous ligand, GABA. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.
Benzodiazepines, including ethyl loflazepate and its metabolites, do not bind to the GABA binding site itself. Instead, they bind to a distinct allosteric site known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of channel opening and thereby enhancing the inhibitory signal.
Pharmacokinetics and Metabolism of Ethyl Loflazepate
Ethyl loflazepate is a prodrug that undergoes extensive metabolism in the body to produce its pharmacologically active metabolites. The primary metabolic pathway involves the de-ethylation and subsequent decarboxylation of the parent compound.
The metabolism of ethyl loflazepate is a critical aspect of its pharmacology, as the parent compound itself is largely inactive. After oral administration, ethyl loflazepate is rapidly and completely transformed into its active metabolites. The primary active metabolite responsible for the majority of the pharmacological effects is descarboxyloflazepate. Other significant metabolites include loflazepate and 3-hydroxydescarbethoxyloflazepate. The long elimination half-life of its active metabolites, ranging from 51 to 103 hours, contributes to its prolonged duration of action.
Figure 1: Metabolic pathway of ethyl loflazepate.
Molecular Mechanism of Action at the GABA-A Receptor
The therapeutic actions of ethyl loflazepate's active metabolites are a direct result of their interaction with the GABA-A receptor.
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Binding to the Benzodiazepine Site: The active metabolites of ethyl loflazepate bind with high affinity to the benzodiazepine binding site on the GABA-A receptor.[1] This binding is allosteric, meaning it influences the receptor's activity without directly activating it.
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Potentiation of GABAergic Currents: Upon binding, the metabolites induce a conformational change in the GABA-A receptor that increases its affinity for GABA.[1] This leads to a more frequent opening of the chloride ion channel in response to GABA.
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Neuronal Hyperpolarization: The enhanced influx of chloride ions (Cl⁻) through the channel causes hyperpolarization of the postsynaptic neuron's membrane. This makes the neuron less likely to reach the threshold for firing an action potential, resulting in a net inhibitory effect on neurotransmission.[1]
Figure 2: Signaling pathway of ethyl loflazepate at the GABA-A receptor.
Quantitative Data
The following table summarizes the available quantitative data for ethyl loflazepate and its primary active metabolite, descarboxyloflazepate, in relation to the GABA-A receptor.
| Compound | Parameter | Value | Receptor Subtype | Reference |
| Ethyl Loflazepate | Binding Affinity (IC₅₀) | Weak in vitro | Not Specified | |
| Descarboxyloflazepate | Binding Affinity | 4-fold greater than diazepam | Not Specified |
Note: Specific Ki or IC₅₀ values for ethyl loflazepate and its metabolites are not consistently reported across publicly available literature. The data indicates that the metabolites, particularly descarboxyloflazepate, are significantly more potent at the benzodiazepine binding site than the parent compound.
Experimental Protocols
The characterization of ethyl loflazepate's mechanism of action relies on a variety of standard and specialized experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
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Objective: To quantify the affinity of ethyl loflazepate and its metabolites for the benzodiazepine binding site on the GABA-A receptor.
-
Methodology:
-
Tissue Preparation: Brain tissue (e.g., from rodents) is homogenized and centrifuged to isolate a crude membrane fraction rich in GABA-A receptors.
-
Radioligand: A radiolabeled benzodiazepine, such as [³H]-flunitrazepam, is used as a competitive ligand.
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Incubation: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (ethyl loflazepate or its metabolites).
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Separation: Bound and free radioligand are separated by rapid filtration.
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Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity.
-
Figure 3: Workflow for a radioligand binding assay.
Electrophysiological Recordings
Electrophysiology is employed to measure the functional effects of a compound on ion channel activity.
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Objective: To assess the modulatory effect of ethyl loflazepate's metabolites on GABA-induced chloride currents.
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Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
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Receptor Expression: Xenopus oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
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Incubation: Oocytes are incubated for several days to allow for receptor expression and insertion into the cell membrane.
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Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential.
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Drug Application: A solution containing GABA is applied to the oocyte to elicit a chloride current. Subsequently, GABA is co-applied with the test compound (e.g., descarboxyloflazepate).
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Data Acquisition: The changes in the current required to maintain the holding potential are recorded. An increase in the GABA-induced current in the presence of the test compound indicates positive allosteric modulation.
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Conclusion
Ethyl loflazepate functions as a prodrug, with its long-lasting pharmacological effects being primarily mediated by its active metabolites, most notably descarboxyloflazepate. These metabolites are potent positive allosteric modulators of the GABA-A receptor. By binding to the benzodiazepine site, they enhance the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This augmentation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of ethyl loflazepate. A thorough understanding of its metabolic pathway and molecular mechanism of action is crucial for its rational therapeutic use and for the development of novel GABA-A receptor modulators.
References
Ethyl Dirazepate: A Technical Overview for Research Professionals
An In-depth Guide to the Core Characteristics and Research Applications of a Benzodiazepine Derivative
Introduction
Ethyl dirazepate is a derivative of the benzodiazepine class of compounds, first developed by Sanofi-Winthrop.[1] Like other benzodiazepines, it is recognized for its potential anxiolytic and hypnotic properties.[1] Its mechanism of action is centered on the positive allosteric modulation of gamma-aminobutyric acid (GABA) type A (GABA-A) receptors in the central nervous system. Despite its classification, this compound remains a compound with limited extensive research, making it a subject of interest for comparative benzodiazepine studies. This guide provides a comprehensive overview of its known properties, theoretical research applications, and generalized experimental protocols relevant to its study.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in designing experimental protocols, including solubility and dosage calculations.
| Property | Value | Reference |
| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | [1][2] |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | [2] |
| Molecular Weight | 377.22 g/mol | |
| CAS Number | 23980-14-5 | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO | |
| pKa | Not available | |
| LogP | 3.4 (Predicted) |
Mechanism of Action: Modulation of GABA-A Receptors
This compound, as a benzodiazepine, is understood to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.
This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. This binding event does not directly open the chloride channel but rather enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound. The overall effect is an amplification of the inhibitory signal produced by GABA.
Primary Use in Research
Due to the limited volume of published studies specifically on this compound, its primary use in research is largely theoretical and based on its classification as a benzodiazepine. Potential research applications include:
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Comparative Pharmacology: this compound can be used as a tool compound in comparative studies with other benzodiazepines to investigate structure-activity relationships at the GABA-A receptor.
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Neuropharmacology: Research into its specific effects on different subtypes of the GABA-A receptor could provide insights into the molecular basis of anxiety, insomnia, and seizures.
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Drug Metabolism and Pharmacokinetics (DMPK): Studies on its metabolic pathways and pharmacokinetic profile can contribute to the broader understanding of benzodiazepine metabolism.
Experimental Protocols
Given the absence of specific published protocols for this compound, the following are generalized methodologies commonly employed for the in-vitro characterization of benzodiazepines.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., rat cortex) in a buffered solution.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet multiple times to remove endogenous GABA.
- Resuspend the final membrane preparation in an appropriate assay buffer.
2. Binding Assay:
- Incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam).
- Add varying concentrations of this compound to compete with the radioligand for binding.
- After incubation, separate the bound from unbound radioligand by rapid filtration.
- Measure the radioactivity of the filters using liquid scintillation counting.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the concentration of this compound.
- Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
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Membrane_Prep [label="Membrane Preparation\n(e.g., from rat brain)"];
Incubation [label="Incubation with\n[³H]-Radioligand and\nthis compound"];
Filtration [label="Rapid Filtration\nto separate bound\nand free ligand"];
Scintillation [label="Liquid Scintillation\nCounting"];
Data_Analysis [label="Data Analysis\n(IC₅₀ and Ki determination)"];
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Start -> Membrane_Prep;
Membrane_Prep -> Incubation;
Incubation -> Filtration;
Filtration -> Scintillation;
Scintillation -> Data_Analysis;
Data_Analysis -> End;
}
Electrophysiological Analysis using Patch-Clamp
This technique allows for the functional characterization of this compound's effect on GABA-A receptor-mediated currents.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.
- Transfect the cells with plasmids encoding the subunits of the desired GABA-A receptor subtype.
2. Whole-Cell Patch-Clamp Recording:
- Establish a whole-cell patch-clamp configuration on a transfected cell.
- Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀).
- Co-apply GABA with varying concentrations of this compound.
- Record the potentiation of the GABA-induced current by this compound.
3. Data Analysis:
- Measure the peak amplitude of the GABA-gated currents in the absence and presence of this compound.
- Construct a concentration-response curve for the potentiation effect.
- Determine the EC₅₀ for the modulatory effect of this compound.
Synthesis of this compound
The synthesis of this compound follows the general principles of 1,4-benzodiazepine synthesis. A generalized workflow is presented below. The specific reagents and reaction conditions would need to be optimized for this particular derivative.
Conclusion
This compound represents a classic benzodiazepine structure with expected anxiolytic and hypnotic properties mediated through the positive allosteric modulation of GABA-A receptors. While specific and detailed research on this compound is limited, it holds potential as a valuable tool for neuropharmacological research, particularly in comparative studies aimed at elucidating the nuanced structure-activity relationships within the benzodiazepine class. The generalized protocols provided herein offer a starting point for researchers interested in exploring the pharmacological profile of this and other under-investigated benzodiazepine derivatives. Further research is warranted to fully characterize its binding affinities, functional effects on various GABA-A receptor subtypes, and its pharmacokinetic and metabolic profile.
References
Pharmacological Profile of Ethyl Dirazepate: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature on the pharmacological profile of ethyl dirazepate is exceptionally scarce. Developed by Sanofi Winthrop, this benzodiazepine derivative is often cited for its potential anxiolytic and hypnotic properties, but detailed preclinical and clinical data, including quantitative pharmacological values and specific experimental protocols, are not readily found in published research.[1][2] This guide synthesizes the available information and, where relevant, draws comparisons with the more extensively studied benzodiazepine, ethyl loflazepate, to provide a contextual understanding. It is crucial to note that this compound and ethyl loflazepate are distinct chemical entities.[3][4]
Introduction
This compound is a benzodiazepine derivative with the chemical name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1] Like other compounds in its class, its pharmacological effects are presumed to be mediated through the enhancement of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This modulation is expected to result in anxiolytic, sedative, myorelaxant, and anticonvulsant effects.
Mechanism of Action
The primary mechanism of action for benzodiazepines involves positive allosteric modulation of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding event increases the affinity of the receptor for GABA, thereby enhancing the frequency of channel opening and potentiating the inhibitory effect of GABA. This leads to the characteristic CNS depressant effects of this drug class.
Pharmacodynamics
Quantitative pharmacodynamic data for this compound, such as binding affinity (Ki) or in vivo potency (ED50), are not available in the cited literature. For the related compound, ethyl loflazepate, in vitro studies have shown a weak affinity for the benzodiazepine receptor site, but its main plasma metabolite, descarboxyloflazepate, exhibits a four-fold greater affinity than diazepam. In vivo, ethyl loflazepate was found to be approximately as potent as diazepam in suppressing muricide in rats and more potent in preventing pentetrazol-induced convulsions.
Pharmacokinetics
Detailed pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not publicly available.
For ethyl loflazepate, it is known to be a prodrug that is extensively metabolized. After oral administration, the parent drug levels are often below the detection limit in plasma, indicating a significant first-pass effect. The pharmacokinetic profile is largely determined by its active metabolites. In human volunteers who received a single 2 mg oral dose of ethyl loflazepate, the peak plasma concentrations (Cmax) of its major metabolites ranged from 30 to 55 ng/mL, reached within 1.5 to 3 hours (Tmax). The terminal elimination half-life was reported to be between 51 and 103 hours.
Experimental Protocols
Specific experimental protocols for studies involving this compound are not described in the available literature. However, standard methodologies are employed to characterize the pharmacological profile of benzodiazepines.
GABA-A Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for the GABA-A receptor.
Objective: To quantify the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
General Protocol:
-
Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer.
-
The homogenate is subjected to a series of centrifugations to isolate the synaptic membranes containing the GABA-A receptors.
-
The final pellet is resuspended in a binding buffer.
-
-
Binding Assay:
-
The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam or [3H]muscimol).
-
Varying concentrations of the test compound (this compound) are added to compete with the radioligand for binding.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA).
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The reaction is terminated, and the bound radioactivity is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
-
In Vivo Models of Anxiety
Animal models are used to assess the anxiolytic-like effects of a compound. The elevated plus maze (EPM) is a commonly used test.
Objective: To evaluate the anxiolytic potential of a test compound in rodents.
General Protocol:
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
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Procedure:
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Animals (e.g., rats or mice) are administered the test compound (this compound) or a vehicle control.
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After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.
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The animal's behavior is recorded for a specified period (e.g., 5 minutes).
-
-
Parameters Measured:
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Time spent in the open arms versus the closed arms.
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Number of entries into the open and closed arms.
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect, as it suggests a reduction in the natural aversion of rodents to open, elevated spaces.
Synthesis
A common synthetic route for benzodiazepines involves cyclization reactions. For this compound, this would typically involve the condensation of appropriate precursors to form the core benzodiazepine structure, followed by esterification to introduce the ethyl group.
Conclusion
This compound is a benzodiazepine derivative with a presumed mechanism of action involving the positive allosteric modulation of the GABA-A receptor, leading to anxiolytic and hypnotic effects. However, there is a notable lack of detailed, publicly available scientific data to fully characterize its pharmacological profile. The information presented in this guide is based on the limited available sources and general knowledge of the benzodiazepine class. Further research and publication of data are necessary for a comprehensive understanding of the pharmacology of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H14Cl2N2O3 | CID 208941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl loflazepate: a prodrug from the benzodiazepine series designed to dissociate anxiolytic and sedative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
Ethyl dirazepate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl dirazepate, a benzodiazepine derivative. It covers its chemical identity, synthesis, analytical methods, and pharmacological properties, with a focus on its mechanism of action and preclinical evaluation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, with the CAS Number 23980-14-5, is chemically known as ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 23980-14-5 | [1][2] |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | [1] |
| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |
| Molecular Weight | 377.22 g/mol | |
| Appearance | Solid (predicted) | |
| XLogP3 | 3.4 |
Synthesis of this compound
The synthesis of this compound, like other benzodiazepines, involves a multi-step process. A representative synthetic route is outlined below. The key steps typically include the formation of a benzodiazepine ring system followed by esterification.
Experimental Protocol: Synthesis of a Benzodiazepine Carboxylate
The following protocol is adapted from the synthesis of a structurally similar compound, ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate, and can be considered a representative method.
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Reduction and Cyclization: A solution of 2 grams of ethyl 2'-benzoyl-4'-chloro-mesoxalanilate 2-oxime in 40 mL of methylene chloride is treated with 2 grams of zinc dust.
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To this mixture, 4 mL of glacial acetic acid is added dropwise over 5 minutes with continuous stirring.
-
The reaction mixture is stirred at room temperature for an additional hour.
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The mixture is then filtered, and the filtrate is evaporated to dryness.
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The resulting residue is refluxed for 2 hours in a mixture of 20 mL of benzene and 2 mL of glacial acetic acid.
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Work-up and Purification: The reaction mixture is washed with a 10% sodium carbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by crystallization from ethanol to yield the final product.
References
The Discovery and Development of Ethyl Dirazepate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl dirazepate is a benzodiazepine derivative developed by Sanofi-Winthrop, characterized by its anxiolytic and hypnotic properties.[1] Like other benzodiazepines, its primary mechanism of action is understood to be the potentiation of GABAergic neurotransmission through allosteric modulation of the GABA-A receptor. This document provides a technical guide to the available information on the discovery and development of this compound, including its chemical properties, synthesis, and purported pharmacological effects. Due to the limited publicly available data, this paper also highlights the significant gaps in the quantitative pharmacological and pharmacokinetic characterization of this compound.
Introduction
Benzodiazepines represent a cornerstone in the therapeutic management of anxiety and sleep disorders. Their discovery revolutionized psychiatric and neurological medicine. This compound emerged from the extensive research and development efforts within this chemical class by Sanofi-Winthrop.[1] It is structurally identified as ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1] Despite its development, detailed preclinical and clinical data for this compound are not widely available in the public domain, suggesting its development may not have progressed to late-stage clinical trials or regulatory approval. This guide synthesizes the accessible information to provide a foundational understanding for researchers interested in this compound or related benzodiazepine derivatives.
Chemical Properties and Synthesis
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate[1] |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ |
| Molar Mass | 377.22 g/mol |
| CAS Number | 23980-14-5[1] |
Synthesis
Mechanism of Action and Signaling Pathway
This compound is presumed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This mechanism is characteristic of the benzodiazepine class.
GABA-A Receptor Modulation
The binding of benzodiazepines to a specific site on the GABA-A receptor, distinct from the GABA binding site, enhances the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This enhanced inhibitory signaling is the basis for the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of this drug class.
References
Ethyl dirazepate as a benzodiazepine derivative
An In-Depth Technical Guide on Ethyl Dirazepate, a Benzodiazepine Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is a benzodiazepine derivative for which there is limited publicly available research.[1] This guide provides a comprehensive overview based on existing information and supplements it with data from the broader class of 1,4-benzodiazepines to illustrate key principles, methodologies, and data profiles relevant to this compound.
Introduction
This compound (C₁₈H₁₄Cl₂N₂O₃) is a benzodiazepine derivative developed by Sanofi-Winthrop.[1][2][3] Like other compounds in its class, it is recognized for its potential anxiolytic (anti-anxiety) and hypnotic (sleep-inducing) properties.[1] Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological conditions. They exert their effects by modulating the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).
This document serves as a technical guide, consolidating the available chemical information on this compound and detailing the established pharmacological context, experimental protocols, and data frameworks applicable to its study.
Chemical Profile and Synthesis
This compound is characterized by the core benzodiazepine structure: a fusion of a benzene ring and a diazepine ring. Its systematic name and molecular details are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | |
| Molecular Weight | 377.22 g/mol | |
| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | N/A |
| CAS Number | 23980-14-5 |
Synthesis Overview: The synthesis of this compound generally follows established routes for benzodiazepine synthesis. Key steps typically include:
-
Precursor Assembly: The process starts with substituted phenyl compounds and hydrazine derivatives.
-
Cyclization: A crucial step involves the acid- or base-catalyzed cyclization of precursors to form the seven-membered diazepine ring, creating the core benzodiazepine framework.
-
Esterification: The final stage involves attaching the ethyl carboxylate group at the 3-position of the benzodiazepine ring, yielding the final this compound compound.
Pharmacology: Mechanism of Action
This compound's biological activity is attributed to its function as a positive allosteric modulator of the GABA-A receptor. This mechanism is the hallmark of the benzodiazepine class.
GABA-A Receptor Modulation: The GABA-A receptor is a ligand-gated ion channel permeable to chloride ions (Cl⁻). When GABA binds to its site on the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neurotransmission.
Benzodiazepines, including this compound, bind to a distinct regulatory site on the GABA-A receptor, located at the interface between the α and γ subunits. This binding does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound. The resulting increase in Cl⁻ conductance leads to potent central nervous system depression, manifesting as anxiolytic, sedative, muscle-relaxant, and anticonvulsant effects.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Pharmacokinetics and Metabolism
Specific pharmacokinetic data for this compound is not extensively documented. However, its metabolic pathway can be logically inferred from its chemical structure (an ethyl ester) and by comparison with related long-acting benzodiazepines like Delorazepam.
Absorption, Distribution, Metabolism, and Excretion (ADME):
-
Absorption: Like most benzodiazepines, it is expected to be well-absorbed orally.
-
Distribution: Being lipophilic, it would readily cross the blood-brain barrier to act on the central nervous system.
-
Metabolism: The primary metabolic step for this compound is likely the hydrolysis of its ethyl ester group by hepatic enzymes (esterases) to form its corresponding carboxylic acid, "dirazepate." This active metabolite may then undergo further phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) reactions before excretion. The active metabolite of delorazepam is lorazepam, suggesting a potential for complex metabolic cascades.
-
Excretion: Metabolites are primarily excreted renally.
Caption: A plausible metabolic pathway for this compound.
Illustrative Pharmacokinetic Data (Delorazepam): Due to the absence of specific data for this compound, the parameters for the structurally similar benzodiazepine, Delorazepam, are provided for context.
| Parameter | Value | Note |
| Bioavailability | ~77-87% (Oral) | High absorption after oral administration. |
| Time to Peak Plasma | 1 - 2 hours | Reaches maximum concentration quickly. |
| Elimination Half-Life | 80 - 115 hours | Very long-acting, leading to accumulation. |
| Primary Metabolism | Hepatic; active metabolite is Lorazepam |
Experimental Protocols and Quantitative Analysis
To characterize a novel benzodiazepine such as this compound, a radioligand receptor binding assay is a fundamental experiment to determine its affinity for the benzodiazepine binding site on the GABA-A receptor.
Protocol: Radioligand Competition Binding Assay This protocol is a representative method for determining the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Flumazenil) from the GABA-A receptor.
1. Materials and Reagents:
-
Receptor Source: Rat cortical membrane preparation containing GABA-A receptors.
-
Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-Specific Binding (NSB) Agent: High concentration of an unlabeled benzodiazepine like Diazepam (e.g., 10 µM) to saturate all specific binding sites.
-
Equipment: Centrifuge, liquid scintillation counter, 96-well plates.
2. Procedure:
-
Preparation: Prepare assay plates on ice. Add buffer, radioligand, and either the test compound, buffer (for total binding), or the NSB agent to designated wells.
-
Incubation: Add the membrane preparation (e.g., 100 µg of protein) to each well to initiate the binding reaction. Incubate the mixture for a specified time (e.g., 35 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration or centrifugation (e.g., 1500g for 4 min at 4°C) to separate bound from unbound radioligand.
-
Quantification: Wash the pellet/filter to remove residual unbound ligand. Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a benzodiazepine radioligand binding assay.
Illustrative Binding Affinity Data: The following table presents binding affinities (Ki) for several common benzodiazepines at the GABA-A receptor benzodiazepine site. These values illustrate the typical potency range for this class of compounds.
| Compound | Ki (nM) at α₁β₂γ₂ | Reference |
| Diazepam | ~1.53 | |
| Flunitrazepam | ~1.0 | |
| Clonazepam | ~0.3 | N/A |
| Lorazepam | ~1.2 | N/A |
Note: Data is compiled from various sources and receptor subtype specifics may vary. The Ki for this compound is not publicly available.
Conclusion
This compound is a classic benzodiazepine derivative with expected anxiolytic and hypnotic properties stemming from its positive allosteric modulation of the GABA-A receptor. While specific preclinical and clinical data are scarce, its behavior can be reliably predicted based on the extensive knowledge of the benzodiazepine class. Its structure as an ethyl ester suggests it likely functions as a prodrug, undergoing hydrolysis to an active carboxylic acid metabolite. Further research, beginning with foundational experiments such as receptor binding assays and pharmacokinetic profiling, would be necessary to fully characterize its therapeutic potential and place it accurately within the clinical landscape of sedative-hypnotic agents.
References
In Vivo Effects of Ethyl Dirazepate: A Review of Available Preclinical Data
Ethyl dirazepate, developed by Sanofi Winthrop, is recognized for its potential as an anxiolytic and hypnotic agent.[1][2] Like other benzodiazepines, its mechanism of action is understood to involve the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition in the central nervous system.[3] However, beyond this general mechanistic understanding, specific preclinical data on its efficacy and safety profile in animal models remains largely unpublished or inaccessible.
In contrast, a significant body of research exists for a structurally related compound, ethyl loflazepate. Studies on ethyl loflazepate have detailed its behavioral effects, metabolism, and pharmacokinetic profile in various animal models, including rats, dogs, and baboons.[4][5] This research on a similar compound may offer some insights into the potential pharmacological profile of this compound, but direct extrapolation of data is not scientifically valid.
Due to the lack of specific data for this compound, it is not possible to fulfill the request for a detailed technical guide with quantitative data tables and specific experimental protocols for this compound. The following sections provide a general overview of the expected pharmacological action based on its classification as a benzodiazepine.
General Mechanism of Action of Benzodiazepines
Benzodiazepines, as a class of drugs, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. The binding of a benzodiazepine to a specific site on the receptor allosterically increases the affinity of GABA for its own binding site. This enhanced GABA binding leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a reduction in its excitability. This widespread neuronal inhibition underlies the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.
Below is a generalized diagram illustrating the signaling pathway of benzodiazepines.
Conclusion
While this compound is identified as a benzodiazepine, a thorough search of scientific databases and literature reveals a significant gap in publicly available in vivo data from animal models. Consequently, a detailed technical guide with quantitative data, specific experimental protocols, and precise signaling pathways for this compound cannot be constructed at this time. Researchers and drug development professionals interested in this area may find the extensive literature on the related compound, ethyl loflazepate, to be a useful, albeit indirect, source of information. Further preclinical studies on this compound would be necessary to delineate its specific pharmacological profile.
References
- 1. [Behavioral effects of ethyl loflazepate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of ethyl loflazepate in the rat, the dog, the baboon and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of the two major metabolites of ethyl loflazepate (CM6912) in dogs and humans. Simulation by a digital computer] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Applications of Ethyl Dirazepate
Disclaimer: Information regarding Ethyl dirazepate is scarce in publicly available scientific literature. There is a notable absence of comprehensive preclinical and clinical trial data for this specific compound. To fulfill the structural and content requirements of this technical guide, the well-characterized benzodiazepine, Diazepam , will be used as a representative proxy. All quantitative data, experimental protocols, and signaling pathways described herein are based on studies of Diazepam and are intended to be illustrative of the expected properties and evaluation methods for a compound of this class.
Executive Summary
This compound is a benzodiazepine derivative developed by Sanofi-Winthrop.[1] Like other compounds in this class, it is presumed to exhibit anxiolytic, hypnotic, sedative, muscle-relaxant, and anticonvulsant properties.[2] The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[1][2] This guide provides a comprehensive overview of the anticipated therapeutic applications, mechanism of action, and potential experimental evaluation protocols for this compound, based on extensive data available for Diazepam.
Molecular Profile
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | [2] |
| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |
| Class | Benzodiazepine |
Potential Therapeutic Applications
Based on its classification as a benzodiazepine, this compound is anticipated to be effective in the treatment of a range of neurological and psychiatric conditions.
Anxiety Disorders
Benzodiazepines are widely used for the management of generalized anxiety disorder, panic disorder, and social anxiety disorder. A meta-analysis of 17 double-blind, randomized controlled trials demonstrated that Diazepam is significantly more effective than a placebo in treating neurotic anxiety states.
Insomnia
The hypnotic and sedative effects of benzodiazepines make them suitable for the short-term treatment of insomnia.
Seizure Disorders
Benzodiazepines are used in the management of various seizure disorders, including status epilepticus. Their anticonvulsant properties are attributed to the enhancement of GABAergic inhibition.
Muscle Spasms
The muscle-relaxant properties of benzodiazepines are beneficial in treating muscle spasms associated with various conditions.
Mechanism of Action: GABA-A Receptor Modulation
The therapeutic effects of benzodiazepines are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel.
Signaling Pathway
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing its affinity for GABA. The increased binding of GABA leads to a higher frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Caption: GABA-A Receptor Signaling Pathway Modulation by Benzodiazepines.
Pharmacokinetics (Based on Diazepam)
The pharmacokinetic profile of a drug is crucial for determining its dosing regimen and understanding its duration of action. The following data for Diazepam illustrates the expected pharmacokinetic properties of a benzodiazepine.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (Oral) | >90% | |
| Time to Peak Plasma Concentration | 1 - 1.5 hours | |
| Distribution | ||
| Protein Binding | 98% | |
| Volume of Distribution | 0.8 - 1.0 L/kg | |
| Metabolism | ||
| Primary Metabolites | N-desmethyldiazepam, Temazepam, Oxazepam | |
| Metabolic Enzymes | CYP3A4, CYP2C19 | |
| Excretion | ||
| Elimination Half-life | ~48 hours | |
| Active Metabolite Half-life (N-desmethyldiazepam) | up to 100 hours | |
| Route of Excretion | Primarily Urine |
Preclinical and Clinical Evaluation (Illustrative Examples)
A rigorous evaluation process involving preclinical and clinical studies is necessary to establish the safety and efficacy of any new therapeutic agent.
Preclinical Studies: In Vitro Assays
-
Radioligand Binding Assay: To determine the binding affinity of the compound to the benzodiazepine site on the GABA-A receptor.
-
Electrophysiology (Patch-Clamp): To measure the effect of the compound on GABA-evoked chloride currents in cultured neurons or Xenopus oocytes expressing GABA-A receptors.
Preclinical Studies: In Vivo Animal Models
-
Elevated Plus Maze (EPM): A widely used model to assess anxiolytic activity in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
-
Rotarod Test: To evaluate motor coordination and sedative effects. A decrease in the time a rodent can remain on a rotating rod indicates motor impairment.
Clinical Trials
A multi-phase clinical trial program is required to evaluate the safety and efficacy in humans. A double-blind, placebo-controlled design is the gold standard.
-
Phase I: Assess safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.
-
Phase II: Evaluate efficacy and further assess safety in a larger group of patients with the target condition (e.g., generalized anxiety disorder).
-
Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the drug to commonly used treatments.
Experimental Protocols (Illustrative)
In Vitro: Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand)
-
This compound (test compound)
-
Diazepam (positive control)
-
Clonazepam (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine rat brain membranes, [³H]-Flumazenil, and varying concentrations of this compound or control compounds.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well to separate bound and unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value.
Caption: Workflow for a Radioligand Binding Assay.
In Vivo: Elevated Plus Maze for Anxiolytic Activity
Objective: To assess the anxiolytic effects of this compound in mice.
Materials:
-
Elevated plus maze apparatus
-
Adult male mice
-
This compound
-
Vehicle control (e.g., saline with a solubilizing agent)
-
Video tracking software
Procedure:
-
Administer this compound or vehicle control to mice (e.g., via intraperitoneal injection) 30 minutes prior to testing.
-
Place each mouse individually in the center of the elevated plus maze.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Analyze the video to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm.
-
Compare the results between the treated and control groups. An increase in open arm exploration suggests an anxiolytic effect.
Caption: Experimental Workflow for the Elevated Plus Maze Test.
Conclusion
While specific data on this compound is limited, its classification as a benzodiazepine provides a strong foundation for predicting its therapeutic potential and the necessary steps for its evaluation. Based on the extensive research on representative compounds like Diazepam, this compound is expected to be a positive allosteric modulator of the GABA-A receptor with applications in anxiety, insomnia, seizures, and muscle spasms. Further preclinical and clinical studies are required to fully characterize its pharmacological profile, efficacy, and safety.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Ethyl Dirazepate and Related Benzodiazepines
Introduction
Ethyl dirazepate is structurally a benzodiazepine, a class of psychoactive compounds widely used for their therapeutic effects. Accurate quantification of benzodiazepines in biological matrices and pharmaceutical formulations is crucial for clinical monitoring, forensic toxicology, and quality control in drug development. Due to the limited specific literature on "this compound," this document provides comprehensive and detailed analytical methods and protocols that are broadly applicable to the benzodiazepine class. These methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), serve as a robust starting point for the quantification of this compound. It is essential to note that any method must be specifically validated for the target analyte to ensure accuracy and reliability.
Section 1: Sample Preparation
Effective sample preparation is critical for removing interfering substances from the matrix and concentrating the analyte of interest.[1] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, required cleanliness of the extract, and available resources.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
SPE is a highly effective technique for cleaning up complex biological samples like plasma, offering high recovery and reproducibility.[2][3]
Objective: To extract benzodiazepines from plasma or serum for chromatographic analysis.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Plasma/serum sample
-
Internal Standard (e.g., Diazepam-d5)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetate buffer (pH 5.0)
-
Elution solvent (e.g., Ethyl acetate:Ammonium hydroxide (98:2))[4]
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma/serum, add the internal standard. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge and allow it to pass through at a slow, steady rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences. Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[5]
-
Elution: Elute the analytes with 3 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
LLE is a classic and cost-effective method for extracting drugs from aqueous matrices like urine.
Objective: To extract benzodiazepines from urine for chromatographic analysis.
Materials:
-
Urine sample
-
Internal Standard (e.g., Diazepam-d5)
-
Phosphate buffer (pH 9.0)
-
Extraction solvent (e.g., Ethyl acetate or a mixture of hexane/ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Hydrolysis (for conjugated metabolites): For some benzodiazepine metabolites, an initial hydrolysis step is required. To 1 mL of urine, add 500 µL of acetate buffer (pH 5.0) containing β-glucuronidase and incubate at 65°C for 1-2 hours. Allow the sample to cool.
-
Sample Pre-treatment: To the hydrolyzed or non-hydrolyzed urine sample, add the internal standard. Adjust the pH to ~9.0 with a suitable buffer.
-
Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Solvent Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying and Evaporation: Pass the organic extract through a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC or a derivatizing agent for GC-MS.
Section 2: High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC coupled with a UV detector is a widely used technique for the quantification of benzodiazepines in various samples.
Protocol 3: HPLC-UV Quantification
Objective: To separate and quantify benzodiazepines using a reversed-phase HPLC system with UV detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV/DAD detector.
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of phosphate buffer and methanol or acetonitrile. For example, 15mM phosphate buffer:methanol (50:50 v/v).
-
Flow Rate: 1.0 - 1.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 or 245 nm, as many benzodiazepines have significant absorbance in this region.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Standards: Prepare a series of calibration standards of this compound (or a suitable benzodiazepine standard) in the mobile phase, ranging from the expected lower to upper concentration limits.
-
Analysis: Inject the reconstituted sample extracts and the calibration standards into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the analyte by constructing a calibration curve of peak area versus concentration.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific method for the analysis of benzodiazepines, often requiring derivatization to improve their volatility and thermal stability.
Protocol 4: GC-MS Quantification
Objective: To separate and quantify benzodiazepines using a GC-MS system.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A capillary column such as a Zebron ZB-5MSi (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 260 °C.
-
Oven Temperature Program: Start at 150°C (hold for 1 min), ramp to 285°C at 10°C/min (hold for 5 min).
-
MS Ion Source Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Procedure:
-
Derivatization: Many benzodiazepines require derivatization prior to GC analysis. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form t-butyldimethylsilyl (TBDMS) derivatives.
-
To the dried sample extract, add 25 µL of MTBSTFA.
-
Cap the vial and heat at 70°C for 20-30 minutes.
-
Cool the sample before injection.
-
-
System Preparation: Condition the GC column and ensure the MS is tuned.
-
Calibration Standards: Prepare and derivatize a series of calibration standards in a similar manner to the samples.
-
Analysis: Inject the derivatized samples and standards into the GC-MS system.
-
Quantification: Identify the analyte by its retention time and characteristic mass fragments. Quantify using a calibration curve based on the peak area of a specific ion.
Section 4: Data Presentation and Method Validation
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. Typical validation parameters for benzodiazepine quantification methods are summarized below. The values presented are representative and should be established specifically for this compound.
Table 1: Typical Validation Parameters for Benzodiazepine Quantification Methods
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | r² > 0.99 |
| Range | 10 - 1000 ng/mL | 5 - 500 ng/mL | Dependent on application |
| Limit of Detection (LOD) | ~2-10 ng/mL | ~1-5 ng/mL | S/N ratio > 3 |
| Limit of Quantification (LOQ) | ~5-25 ng/mL | ~2-10 ng/mL | S/N ratio > 10 |
| Accuracy (% Recovery) | 88 - 113% | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 12% | < 15% | < 15% |
Table 2: Representative Quantitative Data for Benzodiazepine Analysis
| Analytical Method | Matrix | Analyte | Concentration Range | % Recovery | % RSD (Precision) |
| HPLC-UV | Soft Drinks | Diazepam | 0.5 - 10 µg/mL | 93.7 - 108.7% | 0.45 - 7.69% |
| HPLC-UV | Human Urine | Alprazolam | 0.2 - 15 ng/µL | 88 - 113% | 0.5 - 12% |
| GC-MS | Blood/Urine | Diazepam | Calib. Curve | N/A | N/A |
| HPLC-DAD | Serum | Bromazepam | 0.12 - 0.18 mg/mL | 91.5 - 99.0% | < 2% |
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Ethyl Dirazepate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl dirazepate is a benzodiazepine derivative with potential therapeutic applications. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control, stability testing, and pharmacokinetic studies. This application note presents a detailed protocol for the analysis of this compound using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be specific, accurate, and precise, ensuring reliable results for research and quality control purposes.
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC method, demonstrating its suitability for the quantitative analysis of this compound.
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Value |
| Retention Time (t R ) | ~ 6.8 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Ammonia Solution (35%, w/w)
-
Water (HPLC Grade)
-
0.45 µm Membrane Filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Methanol:0.05 M Ammonium Acetate (25:45:30, v/v/v), with the pH adjusted to 9.0 with ammonia solution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Drug Substance: Accurately weigh and dissolve an appropriate amount of the this compound drug substance in methanol to achieve a nominal concentration of 1000 µg/mL. Further dilute with the mobile phase to a final concentration within the linear range (e.g., 50 µg/mL).
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of this compound into a suitable volumetric flask.
-
Add a sufficient volume of methanol (approximately 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with methanol and mix well.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.[1]
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for In Vivo Administration of Ethyl Dirazepate in Rodents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published literature providing specific in vivo administration protocols and quantitative data for Ethyl Dirazepate in rodents is scarce. The following protocols and data are based on general principles of benzodiazepine administration in rodents and may utilize data from the closely related compound, Ethyl Loflazepate, for illustrative purposes. Researchers should conduct dose-ranging studies to determine the optimal dosage and administration parameters for their specific experimental models.
Introduction
This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties.[1][2][3][4] Like other benzodiazepines, its primary mechanism of action involves enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3] These application notes provide a general framework for the in vivo administration of this compound to rodents for preclinical research.
Mechanism of Action: GABA-A Receptor Modulation
This compound, as a benzodiazepine, binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This enhanced inhibitory signaling underlies the anxiolytic, sedative, and other central nervous system effects of benzodiazepines.
Experimental Protocols
Preparation of Dosing Solutions
The choice of vehicle is critical for ensuring the solubility and stability of this compound. Due to its lipophilic nature, a common vehicle for benzodiazepines is a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent like Polyethylene Glycol (PEG) or Tween 80, diluted in saline or water.
Example Vehicle Formulation:
-
5% DMSO
-
40% PEG 300
-
55% Saline
Protocol:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG 300 and vortex until the solution is clear.
-
Add saline to the final volume and vortex thoroughly.
-
Prepare fresh on the day of the experiment.
In Vivo Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental question.
3.2.1. Oral Gavage (PO)
This route mimics clinical administration in humans.
Materials:
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Protocol:
-
Gently restrain the rodent.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the drug solution slowly.
-
Carefully remove the needle.
3.2.2. Intraperitoneal Injection (IP)
This route allows for rapid absorption into the systemic circulation.
Materials:
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
Protocol:
-
Restrain the rodent in dorsal recumbency, tilting the head slightly downwards.
-
Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ethyl Loflazepate in Rodents (Illustrative)
| Parameter | Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| Ethyl Loflazepate | Rat | 10 | PO | 1.0 | 250 | 12 |
| Mouse | 5 | IP | 0.5 | 400 | 8 | |
| Metabolite (Descarboxyloflazepate) | Rat | 10 | PO | 4.0 | 150 | 24 |
This data is illustrative and based on typical benzodiazepine profiles. Actual values may vary.
Table 2: Behavioral Effects of Ethyl Loflazepate in Rodent Models of Anxiety (Illustrative)
| Behavioral Test | Species | Dose (mg/kg, IP) | Outcome Measure | Result |
| Elevated Plus Maze | Mouse | 1.0 | % Time in Open Arms | Increased |
| 1.0 | Number of Open Arm Entries | Increased | ||
| Light-Dark Box | Rat | 0.5 | Time in Light Compartment | Increased |
| 0.5 | Transitions between Compartments | Increased | ||
| Open Field Test | Rat | 2.0 | Locomotor Activity | Decreased |
This data is illustrative and based on the known anxiolytic effects of benzodiazepines.
Safety and Ethical Considerations
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
-
Monitor animals for signs of excessive sedation, ataxia, or respiratory depression, especially during dose-ranging studies.
-
The use of appropriate restraining techniques is crucial to minimize stress and potential injury to the animals.
-
Ensure proper needle size and injection volume to prevent tissue damage.
References
Application Notes and Protocols: GABA Receptor Binding Assay for Ethyl Dirazepate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dirazepate is a benzodiazepine derivative with potential therapeutic applications targeting the central nervous system. Benzodiazepines exert their effects by modulating the function of γ-aminobutyric acid type A (GABAa) receptors, the primary inhibitory neurotransmitter receptors in the brain.[1] Understanding the binding affinity of novel compounds like this compound to the GABAa receptor is a critical step in drug discovery and development, providing insights into potency and potential therapeutic efficacy.
GABAa Receptor Signaling Pathway
Benzodiazepines, such as this compound, are positive allosteric modulators of the GABAa receptor.[1] They bind to a site on the receptor distinct from the GABA binding site, known as the benzodiazepine site, located at the interface of the α and γ subunits.[1] This binding event does not directly open the chloride ion channel but rather enhances the effect of GABA. When GABA binds to its site on the receptor, it triggers the opening of the channel, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. The binding of a benzodiazepine increases the frequency of the chloride channel opening when GABA is bound, thereby potentiating the inhibitory signal.
Caption: GABAa Receptor Signaling Pathway modulated by a Benzodiazepine.
Quantitative Data Presentation
While specific binding data for this compound is not available, the following table presents the binding affinities (Ki) of several common benzodiazepines for the GABAa receptor. This provides a reference for the expected range of potencies for this class of compounds. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |
| Diazepam | [3H]-Flumazenil | Rat Cortical Membranes | 1.53 | |
| Flunitrazepam | [3H]-Flunitrazepam | Recombinant α1β3γ2 receptors | ~6.0 | |
| Alprazolam | [3H]-Flunitrazepam | Recombinant α1β3γ2 receptors | Data not specified | |
| Clonazepam | [3H]-Flunitrazepam | Rat Brain Membranes | Data not specified |
Note: The binding affinity of benzodiazepines can vary depending on the specific GABAa receptor subunit composition.
Experimental Protocol: Competitive GABAa Receptor Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the GABAa receptor benzodiazepine site.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [3H]-Flumazenil (a high-affinity benzodiazepine site antagonist)
-
Receptor Source: Rat cortical membranes or cells stably expressing recombinant human GABAa receptors (e.g., α1β2γ2).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) at 4°C.
-
Non-specific Binding Control: Diazepam (or another high-affinity benzodiazepine) at a high concentration (e.g., 10 µM).
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
-
Protein assay kit (e.g., Bradford or BCA)
Experimental Workflow
References
- 1. Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct measurements of neurosteroid binding to specific sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
Application Notes and Protocols for Cell-Based Functional Assays to Determine Ethyl Dirazepate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dirazepate is a benzodiazepine derivative with expected anxiolytic and hypnotic properties.[1] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] By binding to the benzodiazepine site on the receptor, this compound enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This results in a potentiation of the inhibitory signal in the central nervous system.
These application notes provide detailed protocols for three key cell-based functional assays to characterize the activity of this compound on the GABA-A receptor:
-
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay: A high-throughput method to measure changes in cell membrane potential as an indicator of GABA-A receptor activation and modulation.
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to the benzodiazepine binding site on the GABA-A receptor.
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology: A precise method to directly measure the potentiation of GABA-induced chloride currents by this compound in Xenopus oocytes expressing the GABA-A receptor.
Mechanism of Action: this compound and the GABA-A Receptor
This compound, as a positive allosteric modulator, does not activate the GABA-A receptor directly. Instead, it binds to a distinct site from the GABA binding site, increasing the receptor's affinity for GABA. This leads to a more frequent opening of the chloride ion channel, enhancing the inhibitory effect of GABA.
References
Application Notes and Protocols for the Preparation of Ethyl Dirazepate Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the preparation, storage, and handling of Ethyl dirazepate solutions intended for in vitro and in vivo experimental applications. This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties, acting as a positive allosteric modulator of GABA-A receptors.[1][2] Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate solution preparation and concentration calculations.
| Property | Value | Source |
| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | [2][3] |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | [2] |
| Molecular Weight | 377.22 g/mol | |
| CAS Number | 23980-14-5 | |
| Appearance | Solid (Form may vary) | N/A |
| Solubility in DMSO | To be determined empirically. A concentration of 40 mg/mL has been suggested as a starting point for similar compounds. | N/A |
| Solubility in Ethanol | To be determined empirically. | N/A |
| Storage (Solid) | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | N/A |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | N/A |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile, conical-bottom microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration. Note: Since the exact solubility is not published, it is recommended to start with a conservative concentration (e.g., 10 mg/mL) and perform a solubility test if a higher concentration is required.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a water bath (not exceeding 37°C) and sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize the number of freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
This compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or desired aqueous buffer
-
Sterile conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration. Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Mixing: Gently mix the working solution by inversion or gentle vortexing. Avoid vigorous shaking, which can cause foaming of protein-containing media.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation of the compound in the aqueous environment.
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound
The diagram below depicts the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: GABA-A receptor modulation by this compound.
References
Application Notes and Protocols for Ethyl Dirazepate in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dirazepate is a benzodiazepine derivative with expected anxiolytic and hypnotic properties.[1] Like other benzodiazepines, its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, with a focus on dosage considerations for assessing its anxiolytic and sedative effects in rodent models.
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines, including this compound, bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, leading to a more frequent opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This enhanced inhibitory signaling is the basis for the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of this drug class.
Figure 1: Simplified signaling pathway of this compound at the GABA-A receptor.
Preclinical Dosage Considerations (Rodent Models)
The following tables provide hypothetical dosage ranges for this compound, extrapolated from preclinical studies of ethyl loflazepate in rats. These should be used as a guide for initial dose-finding experiments.
Behavioral Effects
| Behavioral Endpoint | Species | Route of Administration | Effective Dose Range (Estimated) | Reference Compound & Notes |
| Anxiolytic | Rat | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Ethyl loflazepate showed a threshold anxiolytic dose of 1 mg/kg in an approach-avoidance conflict test.[3] |
| Sedative/Motor Impairment | Rat | Intraperitoneal (i.p.) | 10 - 20 mg/kg | Ethyl loflazepate demonstrated sedative effects at 16 mg/kg in the same study.[3] It was found to be less potent than diazepam in impairing rotarod performance.[4] |
Toxicological Data
| Parameter | Species | Route of Administration | Value | Reference Compound & Notes |
| LD₀ (Lethal Dose, 0%) | Rat, Mouse | Oral | > 4 g/kg | Ethyl loflazepate exhibited very low acute oral toxicity. |
| LD₅₀ (Lethal Dose, 50%) | Rat, Mouse | Intraperitoneal (i.p.) | 645 mg/kg | Reflects higher systemic exposure with i.p. administration. |
Experimental Protocols
The following are detailed protocols for assessing the anxiolytic and sedative properties of this compound in rodents.
Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM)
Objective: To evaluate the anxiolytic effects of this compound by measuring the exploration of open versus closed arms of an elevated plus-maze. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Materials:
-
Elevated Plus-Maze apparatus
-
Rodents (rats or mice)
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Positive control: Diazepam (e.g., 2 mg/kg)
-
Syringes and needles for administration
-
Video tracking software
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 5 mg/kg, i.p.), vehicle, or diazepam to different groups of animals.
-
Allow for a 30-minute pre-treatment period before testing.
-
-
Testing:
-
Place the animal in the center of the EPM, facing a closed arm.
-
Start the video recording and allow the animal to explore the maze for 5 minutes.
-
-
Data Collection:
-
Using the video tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] * 100.
-
Compare the treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Assessment of Sedative/Motor-Coordinating Effects: Rotarod Test
Objective: To assess the sedative and motor-impairing effects of this compound by measuring the ability of a rodent to remain on a rotating rod.
Materials:
-
Rotarod apparatus
-
Rodents (rats or mice)
-
This compound
-
Vehicle
-
Positive control: Diazepam (e.g., 5 mg/kg)
-
Syringes and needles for administration
-
Timer
Procedure:
-
Training:
-
On the day before the experiment, train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for several trials until they can consistently remain on the rod for at least 60-120 seconds.
-
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.), vehicle, or diazepam to different groups of animals.
-
-
Testing:
-
At various time points post-injection (e.g., 30, 60, 90 minutes), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod (in seconds). If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
A cut-off time (e.g., 300 seconds) should be set.
-
-
Data Analysis:
-
Compare the latency to fall for the treatment groups to the vehicle control group at each time point using appropriate statistical analysis.
-
Figure 2: General experimental workflow for preclinical behavioral assessment.
References
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. Studies on the muscle relaxation effects of ethyl loflazepate (CM6912) and evaluation as an anti-anxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl loflazepate: a prodrug from the benzodiazepine series designed to dissociate anxiolytic and sedative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Behavioral effects of ethyl loflazepate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Studying Ethyl Dirazepate Metabolism In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro investigation of Ethyl dirazepate metabolism. Given the limited specific data on this compound, this guide presents generalized methodologies adapted from studies of similar benzodiazepines. These protocols are intended to serve as a comprehensive starting point for researchers to develop and validate specific assays for this compound.
Introduction to this compound Metabolism
This compound is a benzodiazepine derivative. Like other drugs in this class, it is anticipated to undergo extensive metabolism in the liver, primarily mediated by the Cytochrome P450 (CYP) enzyme system.[1][2][3] The metabolic pathways likely involve modifications such as hydroxylation, N-dealkylation, and reduction of the nitro group, followed by Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[4][5] Understanding the metabolic profile of this compound is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and overall safety profile.
In vitro models are essential tools in early drug development to investigate metabolic stability and identify key metabolites. The primary systems used for these studies are:
-
Human Liver Microsomes (HLM): Subcellular fractions of the liver endoplasmic reticulum, rich in Phase I enzymes like CYPs.
-
Hepatocytes: Intact liver cells containing both Phase I and Phase II enzymes, offering a more physiologically relevant model.
-
Recombinant Human CYP Enzymes: Individual CYP enzymes expressed in a cellular system, used to identify the specific enzymes responsible for metabolism.
Key In Vitro Assays for Metabolic Profiling
Metabolic Stability Assay in Human Liver Microsomes
This assay determines the intrinsic clearance (CLint) of this compound by measuring its rate of disappearance when incubated with HLMs.
Objective: To assess the susceptibility of this compound to metabolism by hepatic Phase I enzymes and to calculate its metabolic half-life (t1/2) and intrinsic clearance.
Protocol: Microsomal Stability Assay
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute to the desired starting concentration in phosphate buffer.
-
Thaw human liver microsomes on ice. Dilute to the final desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes and this compound solution. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
Metabolite Identification in Hepatocytes
This assay utilizes intact hepatocytes to identify the major Phase I and Phase II metabolites of this compound.
Objective: To elucidate the primary metabolic pathways of this compound by identifying the structures of its metabolites.
Protocol: Hepatocyte Metabolism and Metabolite Identification
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
This compound
-
Acetonitrile (ACN)
-
Incubator (37°C, 5% CO2)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Cell Culture:
-
Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Incubation:
-
Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 1-10 µM).
-
Incubate for a specified period (e.g., up to 24 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
Sample Collection:
-
At selected time points, collect both the cell culture medium and the cell lysate (after washing and lysing the cells).
-
Stop the enzymatic activity by adding cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to remove cell debris.
-
Combine and concentrate the supernatant if necessary.
-
-
Analysis:
-
Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
CYP Reaction Phenotyping with Recombinant Enzymes
This assay identifies the specific CYP isoforms responsible for the metabolism of this compound.
Objective: To determine the contribution of individual CYP enzymes to the overall metabolism of this compound.
Protocol: CYP Reaction Phenotyping
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.
-
This compound
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Specific chemical inhibitors for each CYP isoform (for confirmation)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate this compound with each individual recombinant CYP enzyme in the presence of NADPH.
-
Run parallel incubations with known selective chemical inhibitors to confirm the results.
-
A control incubation without NADPH should also be included.
-
-
Analysis:
-
After a set incubation time, terminate the reactions and process the samples as described in the microsomal stability assay.
-
Analyze the formation of metabolites or the depletion of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Compare the rate of metabolism across the different CYP isoforms to identify the primary enzymes involved.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes (Hypothetical Data)
| Parameter | Value |
| Microsomal Protein Conc. | 0.5 mg/mL |
| This compound Conc. | 1 µM |
| Half-Life (t1/2) | 25 min |
| Intrinsic Clearance (CLint) | 55.4 µL/min/mg |
Table 2: Putative Metabolites of this compound Identified in Human Hepatocytes (Hypothetical Data)
| Metabolite ID | Proposed Biotransformation | m/z |
| M1 | Hydroxylation | [Parent + 16] |
| M2 | N-Deethylation | [Parent - 28] |
| M3 | Nitro-reduction | [Parent - 30 + 2H] |
| M4 | Glucuronidation of M1 | [M1 + 176] |
Table 3: Relative Contribution of CYP Isoforms to this compound Metabolism (Hypothetical Data)
| CYP Isoform | % Metabolism |
| CYP1A2 | < 5% |
| CYP2C9 | 15% |
| CYP2C19 | 45% |
| CYP2D6 | < 5% |
| CYP3A4 | 35% |
Visualizations
Diagram 1: Experimental Workflow for In Vitro Metabolism Studies
Caption: Workflow for in vitro metabolism studies of this compound.
Diagram 2: Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant Enzymes for In Vitro Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl Dirazepate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl Dirazepate synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | Incomplete Cyclization: The formation of the benzodiazepine ring is a critical step and may be inefficient under the chosen conditions. | • Catalyst Choice: Consider using an effective acid catalyst. While the provided protocol uses acetic acid, other catalysts like heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) or solid acid catalysts (e.g., H-MCM-22) have been shown to improve yields in benzodiazepine synthesis.[1][2] • Reaction Temperature and Time: Ensure the reflux in benzene and acetic acid is carried out for a sufficient duration (e.g., 2 hours as specified in a similar synthesis).[3] For other catalytic systems, optimization of temperature and reaction time may be necessary. Some reactions can be completed in 1-3 hours at room temperature with an appropriate catalyst.[2] |
| Degradation of Starting Material or Intermediates: The starting materials or key intermediates may be unstable under the reaction conditions. | • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Temperature Control: Avoid excessive temperatures that could lead to decomposition. | |
| Inefficient Reduction of the Oxime: The initial reduction step using zinc dust and acetic acid may not have gone to completion. | • Activation of Zinc: Ensure the zinc dust is of high purity and activated if necessary. • Controlled Addition: Add the acetic acid dropwise to maintain control over the reaction rate and temperature.[3] | |
| Presence of Multiple Impurities in the Final Product | Side Reactions: Competing side reactions are common in benzodiazepine synthesis. | • Control of Stoichiometry: Use precise molar ratios of reactants to minimize the formation of byproducts. • Purification Method: Employ column chromatography for purification. The choice of solvent system for chromatography is crucial for separating the desired product from impurities. A non-polar/polar solvent system like hexane/ethyl acetate is often a good starting point. |
| Incomplete Reaction: Unreacted starting materials or intermediates will contaminate the final product. | • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure it goes to completion. • Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. | |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may have poor solubility in the crystallization solvent, leading to low recovery. | • Solvent Screening: Experiment with different solvents or solvent mixtures for crystallization to find one that provides a good balance of solubility at high temperature and insolubility at low temperature. The reference protocol suggests alcohol for crystallization. |
| Persistent Impurities: Some impurities may co-crystallize with the product. | • Recrystallization: Perform multiple recrystallizations to improve purity. • Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a 1,4-benzodiazepine derivative, typically involves a multi-step process. A common route begins with a substituted 2-aminobenzophenone derivative which undergoes a series of reactions to build the seven-membered diazepine ring. A key step is the cyclization to form the benzodiazepine core. The final step is often an esterification to introduce the ethyl carboxylate group at the 3-position.
Q2: How can I improve the yield of the cyclization step?
A2: The cyclization to form the benzodiazepine ring is often the most challenging step. To improve the yield, consider the following:
-
Catalyst Selection: The choice of catalyst is critical. While traditional methods may use acetic acid, modern approaches have shown that solid acid catalysts like H-MCM-22 or heteropolyacids can significantly improve yields and reduce reaction times.
-
Reaction Conditions: Optimizing the solvent, temperature, and reaction time is crucial. Some newer methods allow the reaction to proceed at room temperature.
-
Water Removal: In condensation reactions, the removal of water can drive the equilibrium towards the product. Using a Dean-Stark apparatus or a drying agent may be beneficial.
Q3: What are some common side reactions to be aware of?
A3: In benzodiazepine synthesis, several side reactions can occur, leading to the formation of impurities. These can include incomplete cyclization, dimer formation, or rearrangements. The specific side products will depend on the chosen synthetic route and reaction conditions. Careful control of stoichiometry and reaction parameters is essential to minimize these.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The disappearance of the starting material spot is a good indication that the reaction is complete.
Q5: What are the recommended purification techniques for this compound?
A5: The final product is typically purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Alcohol is a suggested solvent for a similar compound.
-
Column Chromatography: For more challenging purifications, column chromatography using silica gel is recommended. The choice of eluent (solvent system) is critical for achieving good separation. A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is often effective.
Experimental Protocols
Synthesis of Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate (this compound)
This protocol is adapted from the synthesis of a closely related analog, ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate.
Step 1: Reduction of the Oxime Intermediate
-
In a round-bottom flask, dissolve 2 g of ethyl 2'-(2-chlorobenzoyl)-4'-chloro-mesoxalanilate 2-oxime in 40 ml of methylene chloride.
-
Add 2 g of zinc dust to the solution.
-
With stirring, add 4 ml of glacial acetic acid dropwise over 5 minutes.
-
Continue stirring the mixture at room temperature for 1 hour.
-
Filter the reaction mixture to remove the zinc residue.
-
Evaporate the filtrate to dryness under reduced pressure.
Step 2: Cyclization to form the Benzodiazepine Ring
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To the residue from Step 1, add 20 ml of benzene and 2 ml of glacial acetic acid.
-
Heat the mixture to reflux and maintain reflux for 2 hours.
-
After cooling, wash the reaction mixture with a 10% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
-
Collect the crystals by filtration. Further product may be obtained from the mother liquor.
Data Presentation
Table 1: Comparison of Catalysts for Benzodiazepine Synthesis
| Catalyst | Substrates | Solvent | Temperature | Time | Yield (%) | Reference |
| H₅PMo₁₀V₂O₄₀ | Ketimine intermediates and aldehydes | Ethanol | Reflux | 1-2 h | 85-95 | |
| H-MCM-22 | o-phenylenediamine and ketones | Acetonitrile | Room Temp | 1-3 h | up to 87 | |
| Acetic Acid | 2-aminobenzophenone derivative | Benzene | Reflux | 2 h | Not specified |
Visualizations
General Synthesis Pathway
Caption: General synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
Technical Support Center: Overcoming Ethyl Dirazepate Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl dirazepate in aqueous solutions. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties.[1][2][3] Like many benzodiazepines, it is a lipophilic molecule, which often results in poor water solubility. This low aqueous solubility can significantly hinder its use in in-vitro and in-vivo experiments, affecting bioavailability and leading to challenges in formulation development.
Q2: Is there any available data on the aqueous solubility of this compound?
Specific quantitative data on the aqueous solubility of this compound is limited in publicly available literature. However, based on its structural similarity to other benzodiazepines, it is expected to have very low water solubility. For instance, the aqueous solubility of a similar benzodiazepine, diazepam, is reported to be in the range of 0.04 to 0.05 mg/mL at 25°C.[4][5]
Q3: What are the initial signs of solubility problems with this compound in my experiments?
Common indicators of solubility issues include:
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Precipitation: The compound coming out of solution, appearing as a solid, cloudiness, or film.
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Inconsistent Results: High variability in experimental data, which may be due to undissolved compound.
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Low Bioavailability: In in-vivo studies, poor absorption and low plasma concentrations.
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Difficulty in Stock Solution Preparation: Inability to dissolve the desired amount of this compound in the chosen solvent.
Troubleshooting Guide
Issue 1: My this compound is precipitating out of my aqueous buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
Solutions:
-
pH Adjustment: For weakly basic or acidic compounds, altering the pH of the solution can increase the proportion of the ionized, more soluble form. However, the effect of pH on the solubility of benzodiazepines like lorazepam has been shown to be minimal in some cases.
-
Co-solvents: Introducing a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.
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Surfactants: Using a surfactant to form micelles can encapsulate the hydrophobic drug and increase its apparent solubility.
-
Complexation: Employing cyclodextrins to form inclusion complexes is a common strategy to enhance the solubility of poorly soluble drugs.
Issue 2: I am observing high variability in my in-vitro assay results.
Possible Cause: Inconsistent dissolution of this compound in the assay medium is leading to variable effective concentrations.
Solutions:
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Optimize Stock Solution: Ensure your initial stock solution in an organic solvent (like DMSO or ethanol) is fully dissolved before diluting into the aqueous medium.
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Sonication: Briefly sonicate the final aqueous solution to aid in the dispersion and dissolution of any microscopic particles.
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Pre-dissolution in a suitable vehicle: For in-vivo studies, a common approach is to use a vehicle mixture. A suggested starting point is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.
Quantitative Data Summary
While specific data for this compound is scarce, the following table summarizes solubility information for the related benzodiazepine, diazepam, to provide a general reference.
| Solvent System | Solubility of Diazepam (mg/mL) | Reference(s) |
| Water for Injection (WFI) | 0.041 | |
| 5% Dextrose Injection | 0.04 - 0.05 | |
| 0.9% Sodium Chloride Injection | 0.04 - 0.05 | |
| Lactated Ringer's Injection | 0.04 - 0.05 | |
| Polyethylene Glycol 200 (PEG 200) + Water Mixtures | Solubility increases exponentially with the addition of PEG 200. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes a general method for preparing an aqueous solution of this compound using a co-solvent.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
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Phosphate Buffered Saline (PBS) or desired aqueous buffer
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator
Procedure:
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Prepare a high-concentration stock solution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO or ethanol. For example, prepare a 10 mg/mL stock solution.
-
Vortex: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but caution should be exercised to avoid degradation.
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Serial Dilution: Perform serial dilutions of the stock solution with the same organic solvent to achieve an intermediate concentration.
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Final Dilution: Add the organic stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while vortexing to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid solvent effects in biological assays.
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Observe for Precipitation: Visually inspect the solution for any signs of precipitation. If cloudiness occurs, sonication for 5-10 minutes may help. If precipitation persists, a lower final concentration or a different solubilization method may be required.
Protocol 2: Preparation of an In-Vivo Formulation
This protocol is adapted from a common vehicle formulation for administering poorly soluble compounds to animals.
Materials:
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This compound powder
-
Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween 80 (Polysorbate 80)
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Sterile Saline or PBS
-
Sterile vials
Procedure:
-
Dissolve in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
Add PEG300: Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 1 part DMSO to 6 parts PEG300.
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Add Tween 80: Add Tween 80 to the mixture and mix until clear. A common ratio is 1 part Tween 80 to the initial 1 part of DMSO.
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Add Saline/PBS: Slowly add saline or PBS to the mixture while mixing to reach the final desired volume and concentration. A common final formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
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Final Check: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted.
Visualizations
Caption: Experimental workflow for preparing aqueous solutions of this compound.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Buy this compound | 23980-14-5 [smolecule.com]
- 4. Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Ethyl Dirazepate Stability & Analysis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation product analysis of ethyl dirazepate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which drug class does it belong? A1: this compound is a benzodiazepine derivative developed for its potential anxiolytic and hypnotic properties. Like other benzodiazepines, its stability is a critical quality attribute that must be thoroughly evaluated during drug development.
Q2: What are the primary objectives of a forced degradation study for this compound? A2: Forced degradation (or stress testing) studies are essential for several reasons:
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To identify likely degradation products: This helps in understanding the potential impurities that may arise during storage.[1]
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To establish degradation pathways: Elucidating the chemical breakdown process of the molecule provides insights into its intrinsic stability.[1]
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To develop and validate stability-indicating analytical methods: The study demonstrates that the chosen analytical method can accurately separate and quantify the intact drug from its degradation products.[2]
Q3: Which stress conditions are typically applied in a forced degradation study of this compound? A3: Based on regulatory guidelines (ICH Q1A/Q1B) and the chemical structure of this compound (containing ester and lactam functionalities), the following conditions are recommended:
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Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.[3]
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Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.[3]
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Oxidation: e.g., 3% H₂O₂ at room temperature.
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Thermal Degradation: Solid drug substance at >50°C.
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Photostability: Exposing the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Q4: What are the most probable degradation pathways for this compound? A4: Given its structure, this compound is susceptible to hydrolysis. The two most likely degradation pathways are:
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Hydrolysis of the Ethyl Ester: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, which would be a primary degradant.
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Hydrolysis of the Benzodiazepine Ring: The amide (lactam) bond within the seven-membered benzodiazepine ring can be cleaved, particularly under acidic conditions, leading to the formation of an open-ring benzophenone derivative.
Q5: What analytical technique is most suitable for analyzing this compound and its degradation products? A5: High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode with a C18 column, is the most common and robust technique for separating and quantifying this compound and its impurities. For the structural elucidation and confirmation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and specificity.
Experimental Protocols and Data
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat in a water bath at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Keep at room temperature (25°C). Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store 10 mg of solid this compound powder in a thermostatically controlled oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose 10 mg of solid this compound spread as a thin layer in a petri dish, alongside a solution of 1 mg/mL, to photostability chamber conditions as per ICH Q1B guidelines.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 40 60 20 40 60 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following tables summarize hypothetical results from a forced degradation study on this compound.
Table 1: Degradation of this compound Under Various Stress Conditions
| Stress Condition | Duration | % Assay of this compound | % Total Impurities |
| Unstressed Control | 0 hours | 99.8 | 0.2 |
| 0.1 M HCl | 24 hours | 88.2 | 11.6 |
| 0.1 M NaOH | 8 hours | 85.7 | 14.1 |
| 3% H₂O₂ | 24 hours | 94.5 | 5.3 |
| Thermal (70°C) | 48 hours | 97.1 | 2.7 |
| Photolytic | ICH Q1B | 96.8 | 3.0 |
Table 2: Major Degradation Products Formed Under Stress
| Degradation Product | Stress Condition | Retention Time (min) | % Area |
| DP-1 (Dirazepate Carboxylic Acid) | Basic Hydrolysis | 8.2 | 12.5 |
| DP-2 (Benzophenone derivative) | Acidic Hydrolysis | 11.5 | 9.8 |
| DP-3 (Oxidized product) | Oxidative | 14.1 | 4.1 |
Visualized Workflows and Pathways
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical primary degradation pathways for this compound.
Troubleshooting Guide
Q: My system backpressure is unusually high. What should I do? A: High backpressure is typically caused by a blockage.
-
Check the basics: Ensure the mobile phase composition is correct and properly degassed.
-
Isolate the column: Disconnect the column from the system and run the pump. If the pressure drops to normal, the blockage is in the column.
-
Action:
-
If column is blocked: First, try back-flushing the column (reversing the flow direction) with a strong solvent like isopropanol. If this fails, the column's inlet frit may be plugged and require replacement, or the column itself may need to be replaced.
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If system is blocked: If pressure remains high without the column, methodically check for blockages in the tubing, injector, or detector, starting from the detector and working backward.
-
Q: I'm observing peak tailing for the main this compound peak. What is the cause? A: Peak tailing can have several causes.
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Column Overload: Are you injecting too high a concentration? Try diluting your sample 10-fold.
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Secondary Interactions: The basic nitrogen atoms in the benzodiazepine ring can interact with acidic silanol groups on the silica-based C18 column. This is a common cause of tailing for amine-containing compounds.
-
Column Degradation: The column may be deteriorating, especially if used with high pH mobile phases.
Action:
-
Ensure your mobile phase pH is appropriate (typically between 3 and 6) to keep the analyte protonated and minimize silanol interactions.
-
Consider using a column with end-capping or a base-deactivated stationary phase designed for basic compounds.
-
If the column is old or has been used extensively, replace it.
Q: My retention times are shifting between injections. Why? A: Retention time instability is a common issue.
-
Temperature Fluctuation: Is the column temperature controlled? Even minor changes in ambient lab temperature can cause shifts.
-
Mobile Phase Issues: Is the mobile phase being prepared consistently? If using an online mixer, ensure the pump's proportioning valves are working correctly. The mobile phase may also be evaporating over a long run, changing its composition.
-
Column Equilibration: Has the column been properly equilibrated with the mobile phase before starting the sequence? Gradient methods require a sufficient re-equilibration step.
Action:
-
Use a column oven for precise temperature control.
-
Prepare fresh mobile phase daily and keep reservoir bottles covered.
-
Ensure your gradient method includes an equilibration time of at least 10 column volumes.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Optimizing temperature for Ethyl dirazepate synthesis reactions
Technical Support Center: Ethyl Dirazepate Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a specific focus on optimizing reaction temperature for key steps.
Frequently Asked Questions (FAQs)
Q1: What is the most temperature-sensitive step in the published this compound synthesis protocol?
The most critical step is the base-catalyzed intramolecular cyclization of the 2-(2-amino-5-chlorobenzoyl)phenylacetate intermediate. Temperature control during this phase is crucial for maximizing yield and minimizing the formation of degradation products and impurities.
Q2: What is the recommended temperature range for the cyclization reaction?
The optimal temperature range for the cyclization reaction is between 60°C and 65°C. Operating within this range typically provides the best balance between reaction rate, yield, and purity.
Q3: What are the consequences of deviating from the optimal temperature range?
-
Temperatures below 60°C: Result in a significantly slower reaction rate, often leading to an incomplete reaction and a lower yield of this compound. Unreacted starting material can complicate the purification process.
-
Temperatures above 70°C: Lead to an increased rate of side-product formation, particularly the hydrolysis of the ethyl ester group and the formation of polymeric impurities. This reduces the overall yield and purity of the final product.
Troubleshooting Guide
Problem 1: Low reaction yield (<70%).
If you are experiencing low yields, it is often related to suboptimal temperature control.
-
Possible Cause A: Temperature too low.
-
Diagnosis: The reaction may appear sluggish or stall before all the starting material is consumed (as monitored by TLC or LC-MS).
-
Solution: Ensure your reaction vessel's heating mantle or oil bath is calibrated correctly. Gradually increase the temperature to the optimal range of 60-65°C and monitor the reaction progress.
-
-
Possible Cause B: Temperature too high.
-
Diagnosis: Analysis of the crude product (e.g., via HPLC) shows a significant increase in impurity peaks, especially for Impurity B-4 (hydrolyzed acid).
-
Solution: Immediately reduce the temperature. Implement a more precise temperature control system. If significant degradation has occurred, it may be necessary to restart the synthesis.
-
Below is a troubleshooting workflow for low yield issues.
Problem 2: Final product purity is low after purification.
-
Possible Cause: Formation of temperature-dependent impurities during reaction.
-
Diagnosis: HPLC analysis reveals specific impurities that are known to form at higher temperatures. Refer to the data table below.
-
Solution: Re-run the reaction with strict temperature control, ensuring the internal reaction temperature does not exceed 65°C. Use a calibrated thermometer placed directly in the reaction mixture.
-
Data Presentation: Effect of Temperature on Cyclization
The following data was obtained from controlled experiments to determine the effect of temperature on the intramolecular cyclization step. All reactions were run for a standard duration of 4 hours.
| Reaction Temperature (°C) | Yield of this compound (%) | Purity by HPLC (%) | Impurity B-4 (Hydrolyzed Acid) (%) |
| 50 | 45 | 98.1 | < 0.5 |
| 60 | 88 | 99.2 | 0.6 |
| 65 | 91 | 99.0 | 0.8 |
| 75 | 82 | 96.5 | 3.1 |
| 85 | 71 | 92.3 | 6.8 |
Experimental Protocols
Protocol: Optimal Temperature Cyclization of 2-(2-amino-5-chlorobenzoyl)phenylacetate
This protocol details the procedure for the key cyclization step under optimized temperature conditions.
Methodology:
-
Reaction Setup: A 3-neck round-bottom flask is equipped with a reflux condenser, a calibrated internal thermometer, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with the 2-(2-amino-5-chlorobenzoyl)phenylacetate intermediate (1.0 eq) and anhydrous toluene (10 mL per gram of starting material).
-
Heating: The mixture is stirred and heated using a calibrated oil bath until the internal reaction temperature reaches and stabilizes at 62°C.
-
Base Addition: A solution of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 65°C.
-
Reaction Maintenance: The reaction mixture is maintained at an internal temperature of 60-65°C for 4 hours.
-
Monitoring: The reaction progress is monitored hourly by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, the reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel to yield pure this compound.
Technical Support Center: Purification of Ethyl Dirazepate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ethyl dirazepate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Specifically, these may include precursors from the cyclization and esterification steps used in its synthesis.[1][2] Related benzodiazepine structures and hydrolyzed forms of the ester are also potential impurities.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying impurities.[3] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.[4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of unknown impurities.
Q3: What is the recommended storage condition for this compound to minimize degradation?
A3: this compound should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation. For long-term storage, refrigeration may be considered, but it is crucial to prevent moisture condensation upon removal.
Troubleshooting Guide
Issue 1: Oiling Out During Recrystallization
Problem: The compound separates as an oil rather than forming crystals during recrystallization. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps:
-
Solvent Selection:
-
Use a lower-boiling point solvent in which the compound is less soluble.
-
Employ a solvent mixture. Dissolve the compound in a good solvent at an elevated temperature, then gradually add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity appears.
-
-
Temperature Control:
-
Lower the temperature at which crystallization is induced. After dissolving the compound at a higher temperature, allow the solution to cool slowly.
-
If oiling out persists, try re-heating the solution to dissolve the oil and then cool it at a much slower rate.
-
-
Seeding:
-
Introduce a seed crystal of pure this compound to the cooled solution to induce crystallization at a specific temperature.
-
-
Concentration Adjustment:
-
Use a more dilute solution to lower the saturation point.
-
Issue 2: Poor Recovery After Recrystallization
Problem: A significant amount of the product is lost during the recrystallization process, leading to a low yield.
Troubleshooting Steps:
-
Solvent Choice:
-
The ideal solvent should have high solubility for this compound at high temperatures and low solubility at low temperatures. Test a range of solvents to find the optimal one.
-
-
Cooling Process:
-
Cool the solution slowly to allow for maximum crystal formation. Rapid cooling can trap impurities and reduce the overall yield of pure crystals.
-
After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal precipitation.
-
-
Filtration Technique:
-
Ensure the filtration is done quickly to prevent the crystals from redissolving in the mother liquor.
-
Wash the collected crystals with a minimal amount of cold recrystallization solvent to remove any adhering impurities without dissolving the product.
-
Issue 3: Persistent Impurities Detected by HPLC
Problem: After purification, HPLC analysis still shows the presence of one or more impurities.
Troubleshooting Steps:
-
Alternative Purification Method:
-
If recrystallization is ineffective, consider using column chromatography. Normal-phase silica gel chromatography with a suitable eluent system can separate compounds with different polarities.
-
-
Optimize Recrystallization:
-
Perform a second recrystallization using a different solvent system.
-
Consider a hot filtration step during recrystallization to remove any insoluble impurities.
-
-
Chemical Treatment:
-
If the impurity is a known byproduct, a chemical wash step might be effective. For example, an acidic or basic wash could remove basic or acidic impurities, respectively.
-
Quantitative Data Summary
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Crystal Quality | Recovery (%) |
| Ethanol | 15 | 150 | Good, well-defined needles | 85 |
| Isopropanol | 8 | 120 | Good, prismatic | 90 |
| Ethyl Acetate | 50 | 300 | Poor, oily | 60 |
| Acetone | 60 | 350 | Fair, small needles | 70 |
| Toluene | 5 | 90 | Excellent, large prisms | 92 |
| Heptane | <1 | 10 | Good, fine powder | 88 |
Note: This data is illustrative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., Toluene).
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a minimal excess of solvent to ensure complete dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
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Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Column Chromatography of this compound
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Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of heptane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
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Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different affinities for the stationary phase.
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Fraction Collection: Collect the eluate in fractions.
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Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Preventing Ethyl dirazepate precipitation in stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Ethyl dirazepate in stock solutions, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties.[1][2] Like many benzodiazepines, it is a lipophilic molecule with low aqueous solubility. This can lead to precipitation in stock or working solutions, resulting in inaccurate dosing and unreliable experimental outcomes.[3]
Q2: What are the common causes of this compound precipitation?
Precipitation of this compound in solution can be attributed to several factors:
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Improper Solvent Selection: Using a solvent in which this compound has low solubility.[3]
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Oversaturation: The concentration of the stock solution exceeds the solubility limit of the chosen solvent.[3]
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Temperature Fluctuations: A decrease in temperature, particularly during storage, can significantly lower the solubility of the compound, causing it to precipitate.
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Inadequate Dissolution: The compound may not have been fully dissolved during the initial preparation of the solution.
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Aqueous Dilution Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution immediately.
Q3: Which solvents are recommended for preparing this compound stock solutions?
Due to its low water solubility, organic solvents are necessary to prepare this compound stock solutions. The most commonly used solvents for benzodiazepines are:
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Dimethyl Sulfoxide (DMSO): A powerful and versatile organic solvent capable of dissolving a wide array of organic materials. It is often the preferred choice for preparing high-concentration stock solutions.
-
Ethanol (EtOH): Another common and effective solvent for benzodiazepines.
-
Dimethylformamide (DMF): A suitable alternative to DMSO for dissolving poorly soluble compounds.
For most in vitro applications, starting with DMSO is recommended.
Troubleshooting Guide
Issue: My this compound stock solution has formed a precipitate.
This is a common issue that can compromise your experiments. Follow these steps to troubleshoot and resolve the problem.
Step 1: Identify the Cause
Refer to the potential causes listed in Q2 of the FAQ section. Was the solution stored at a low temperature? Was the initial concentration too high? Was the compound fully dissolved initially?
Step 2: Re-dissolving the Precipitate
If precipitation is observed, gentle warming of the solution to 37°C for 5-10 minutes can help to redissolve the compound. Sonication in a water bath for 10-15 minutes can also be effective. Always visually inspect the solution against a light source to ensure all solid particles have dissolved.
Step 3: Optimizing Your Protocol
If precipitation persists, you may need to adjust your stock solution preparation protocol. Consider the following:
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Lowering the Concentration: Prepare a new stock solution at a lower concentration.
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Trying a Different Solvent: If you are using DMSO, consider trying DMF or Ethanol. A co-solvent system might also be beneficial.
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Verifying Complete Initial Dissolution: Ensure the compound is fully dissolved when first preparing the solution. This may require vigorous vortexing, gentle warming, and/or sonication.
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Data and Protocols
Physicochemical Properties of this compound
For reference, the table below summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | |
| Molecular Weight | 377.22 g/mol | |
| XLogP3 | 3.4 |
Experimental Protocol: Determining Optimal Solvent and Concentration
This protocol provides a systematic approach to determine the best solvent and maximum practical concentration for your this compound stock solution.
Materials:
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This compound powder
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Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Anhydrous, sterile-grade Ethanol (EtOH)
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Anhydrous, sterile-grade Dimethylformamide (DMF)
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Analytical balance
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Sterile microcentrifuge tubes or amber glass vials
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Pipettors and sterile tips
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Vortex mixer
-
Water bath sonicator
-
Heating block or water bath set to 37°C
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate sterile vials.
-
Solvent Addition (Titration):
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To the first vial, add a small, measured volume of your primary solvent choice (e.g., 50 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, continue to add small, precise increments of the solvent (e.g., 10 µL at a time), vortexing thoroughly after each addition.
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Record the total volume of solvent required to fully dissolve the compound.
-
-
Aiding Dissolution: If the compound remains undissolved after significant solvent addition, you can:
-
Gently warm the vial to 37°C for 5-10 minutes.
-
Sonicate the vial in a water bath sonicator for 10-15 minutes.
-
-
Visual Confirmation: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Calculate Concentration: Once the compound is fully dissolved, calculate the concentration (e.g., in mM or mg/mL). This represents the approximate solubility limit under these conditions.
-
Repeat for Other Solvents: Repeat steps 2-5 for other solvents (EtOH, DMF) to compare their efficacy.
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Stability Check: Store the successfully prepared solutions under your standard laboratory conditions (e.g., -20°C) for 24-48 hours and visually inspect for any signs of precipitation.
This systematic approach will help you identify the most suitable solvent and the highest stable concentration for your specific experimental needs.
The diagram below outlines the chemical principles behind precipitation.
Caption: Factors leading to the precipitation of this compound.
References
Troubleshooting inconsistent results in Ethyl dirazepate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl dirazepate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Disclaimer: Specific experimental data and established troubleshooting protocols for this compound are limited in publicly available literature. Therefore, the guidance provided here is largely based on established knowledge of the benzodiazepine class of compounds and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzodiazepine derivative.[1] Like other benzodiazepines, its primary mechanism of action is to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[2] This enhancement of GABAergic neurotransmission leads to a decrease in neuronal excitability.
Q2: What are the potential sources of impurities in this compound samples?
Impurities in this compound can arise from several sources, including:
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Synthesis: Incomplete reactions or side reactions during the multi-step synthesis process can lead to the presence of starting materials, intermediates, or byproducts.[2] The synthesis of benzodiazepines often involves cyclization and esterification steps, which if not carried to completion, can result in impurities.[2]
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Degradation: this compound, like other benzodiazepines, can degrade over time, especially when exposed to light, high temperatures, or non-optimal pH conditions.[3]
-
Storage: Improper storage conditions can accelerate degradation.
Q3: What are the recommended storage conditions for this compound and its solutions?
While specific stability data for this compound is scarce, general recommendations for benzodiazepines suggest storing the compound in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. Stability can vary depending on the solvent used.
Troubleshooting Guides
Inconsistent Results in Analytical Assays (e.g., HPLC)
Q4: We are observing variable peak areas and retention times in our HPLC analysis of this compound. What could be the cause?
Inconsistent HPLC results for benzodiazepines can stem from several factors. Below is a table summarizing potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Prepare fresh solutions for each run. If using stored samples, ensure they were kept under optimal conditions (see Q3). Perform a quick stability check by comparing a fresh sample to a stored one. |
| Mobile Phase Issues | Ensure the mobile phase is properly mixed and degassed. Inconsistent composition can lead to shifting retention times. Prepare fresh mobile phase daily. |
| Column-Related Problems | The column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Injector Problems | Check for leaks or blockages in the injector. Ensure the injection volume is consistent. |
| Detector Issues | Verify that the detector lamp is functioning correctly and has had adequate warm-up time. |
A general troubleshooting workflow for HPLC is depicted below.
Variable Results in In Vitro Receptor Binding Assays
Q5: Our GABA-A receptor binding assays with this compound are showing high variability between replicates. What are the potential reasons?
High variability in receptor binding assays is a common issue. The following table outlines potential causes and troubleshooting strategies.
| Potential Cause | Troubleshooting Steps |
| Ligand Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Cell/Membrane Prep | Ensure consistent cell density or membrane protein concentration across all wells. Use a standardized protocol for cell harvesting and membrane preparation. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent volumes, especially for serial dilutions. |
| Incubation Conditions | Maintain consistent incubation times and temperatures for all samples. Ensure uniform mixing. |
| Washing Steps | Inconsistent washing can lead to variable background signal. Ensure all wells are washed with the same volume and for the same duration. |
The general workflow for a receptor binding assay is illustrated below.
Unexpected Outcomes in Animal Behavioral Studies
Q6: We are observing paradoxical excitement instead of sedation in our rodent models treated with this compound. Why is this happening?
Paradoxical reactions to benzodiazepines, although less common, have been reported in animal studies.
| Potential Cause | Troubleshooting Steps |
| Dosage | The dose may be too high. Conduct a dose-response study to determine the optimal dose for the desired effect. In some cases, very low or very high doses can produce unexpected effects. |
| Animal Strain/Species | Different strains or species of rodents can exhibit varied responses to benzodiazepines. Review the literature for appropriate models for your intended study. |
| Route of Administration | The route of administration (e.g., oral gavage, intraperitoneal injection) can affect the pharmacokinetics and subsequent behavioral effects. Ensure the chosen route is appropriate and consistently applied. |
| Environmental Stressors | The testing environment itself can be a source of stress, which may interact with the drug's effects. Acclimate the animals to the testing apparatus and environment before the experiment. |
The signaling pathway through which this compound is expected to act is by modulating the GABA-A receptor.
Experimental Protocols
Note: These are generalized protocols for benzodiazepines and should be optimized for this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for good peak separation. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for benzodiazepine analysis.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 230-254 nm).
-
Temperature: Maintain a constant column temperature (e.g., 25°C).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the peak areas of the standards.
Protocol 2: In Vitro GABA-A Receptor Binding Assay
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Membrane Preparation: Prepare crude synaptic membranes from a suitable source (e.g., rat brain cortex). Homogenize the tissue in a buffered solution and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl) at the desired pH.
-
Ligand Preparation:
-
Radioligand: Use a suitable radiolabeled benzodiazepine antagonist (e.g., [³H]-Flumazenil) at a concentration close to its Kd.
-
Test Compound: Prepare a series of dilutions of this compound.
-
Non-specific Binding Control: Use a high concentration of a non-labeled benzodiazepine (e.g., Diazepam) to determine non-specific binding.
-
-
Incubation: In a microplate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound (this compound) at various concentrations. Incubate at a controlled temperature for a sufficient time to reach equilibrium.
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Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.
References
Long-term stability testing of Ethyl dirazepate under different conditions
Disclaimer: Publicly available data on the long-term stability testing of Ethyl dirazepate is limited. The following guide is based on established principles for the stability testing of analogous pharmaceutical compounds and serves as an illustrative framework for researchers. The data and protocols presented are hypothetical and should be adapted based on experimentally determined results for the specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the typical ICH conditions for long-term stability testing of a compound like this compound?
A1: For a drug substance intended for storage in a temperate climate, the International Council for Harmonisation (ICH) Q1A(R2) guideline recommends a long-term storage condition of 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%. Accelerated testing is typically conducted at 40°C ± 2°C and 75% RH ± 5% RH.
Q2: How can I select a stability-indicating analytical method?
A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is a common choice. To validate the method, you must perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that all degradation peaks are resolved from the main API peak.
Q3: What should I do if I observe an unknown peak during a stability time point analysis?
A3: If a new, unknown peak appears in your chromatogram, you should first verify that it is not an artifact from the analytical system (e.g., solvent front, carryover). If the peak is genuine, it represents a potential degradation product. You should attempt to identify and characterize this impurity, often using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy. Its level should be monitored across all stability conditions.
Q4: My assay values for this compound are showing high variability between time points. What could be the cause?
A4: High variability can stem from several sources. First, review your analytical method for robustness and ensure proper system suitability checks are in place. Second, examine the homogeneity of your stored samples; inadequate mixing before sampling can lead to inconsistent results. Finally, consider the possibility of inconsistent storage conditions, such as temperature or humidity fluctuations within the stability chamber.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Out-of-Specification (OOS) Assay Result | 1. Significant degradation of the compound.2. Analytical error (e.g., incorrect dilution, instrument malfunction).3. Non-homogeneous sample. | 1. Immediately initiate an OOS investigation. Re-test samples from the same time point.2. Review analytical procedure and instrument performance logs.3. If confirmed, evaluate the degradation pathway and assess the impact on product quality. |
| Appearance of New Impurities | 1. Degradation via a previously unknown pathway.2. Interaction with container/closure system.3. Contamination of the stability chamber. | 1. Perform forced degradation studies to try and replicate the impurity.2. Use mass spectrometry (MS) to determine the mass of the impurity and propose a structure.3. Evaluate the container closure system for potential leachables. |
| Change in Physical Appearance (e.g., Color) | 1. Oxidative degradation.2. Light-induced degradation.3. Polymorphic transformation. | 1. If the product is sensitive to oxygen, consider storing it under an inert atmosphere (e.g., nitrogen).2. Store samples in light-protective packaging.3. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for changes in solid-state form. |
| pH Shift in Solution Formulations | 1. Hydrolysis leading to acidic or basic degradants.2. Interaction with buffering agents.3. Leaching from the container. | 1. Identify the degradation products causing the pH change.2. Reformulate with a more robust buffering system.3. Test the compatibility of the formulation with the container material. |
Hypothetical Stability Data Summary
The following tables represent hypothetical data for the long-term stability testing of this compound under ICH conditions.
Table 1: Long-Term Stability Data (25°C / 60% RH)
| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 | 100.0 | 0.08 | White Powder |
| 3 | 99.8 | 0.10 | White Powder |
| 6 | 99.7 | 0.12 | White Powder |
| 9 | 99.5 | 0.15 | White Powder |
| 12 | 99.2 | 0.18 | White Powder |
Table 2: Accelerated Stability Data (40°C / 75% RH)
| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 | 100.0 | 0.08 | White Powder |
| 1 | 99.1 | 0.25 | White Powder |
| 3 | 98.2 | 0.45 | Faintly Yellow Powder |
| 6 | 96.5 | 0.88 | Yellowish Powder |
Experimental Protocols
Protocol: HPLC Method for Stability Indicating Assay of this compound
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Visualizations
Caption: Workflow for a typical long-term stability study.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Ethyl Dirazepate Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Ethyl dirazepate degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a benzodiazepine derivative with the IUPAC name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate.[1][2] Its chemical formula is C₁₈H₁₄Cl₂N₂O₃.[1] The study of its degradation is crucial for ensuring the safety, efficacy, and stability of pharmaceutical products containing this active pharmaceutical ingredient (API). Regulatory agencies require the identification and characterization of degradation products to assess their potential toxicity and to establish appropriate storage conditions and shelf-life for the drug product.
Q2: What are the most likely degradation pathways for this compound?
Based on its chemical structure, which includes an ethyl ester and a benzodiazepine ring system, the most probable degradation pathways for this compound are:
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Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid, Dirazepate. The benzodiazepine ring itself can also undergo hydrolytic cleavage, often resulting in the opening of the seven-membered ring to form a benzophenone derivative.
-
Oxidation: The benzodiazepine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of benzodiazepines.[3][4] This can involve complex reactions, including rearrangement, oxidation, and cleavage of the benzodiazepine ring.
-
Thermal Degradation: High temperatures can lead to the degradation of this compound. The specific degradation products will depend on the temperature and the presence of other substances.
Q3: What are the expected major degradation products of this compound?
While specific experimental data for this compound is limited in publicly available literature, based on the degradation patterns of similar benzodiazepines like Diazepam and Lorazepam, the following are proposed as the most likely major degradation products:
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Dirazepate (DP1): Formed via the hydrolysis of the ethyl ester group.
-
2-amino-5-chloro-2'-chlorobenzophenone (DP2): A potential product resulting from the hydrolytic cleavage of the benzodiazepine ring. This is analogous to the formation of 2-amino-5-chlorobenzophenone from other benzodiazepines.
-
Other related substances: Depending on the stress conditions, other minor degradation products resulting from oxidation, photolysis, or further degradation of the primary products may be formed.
Troubleshooting Guides
Issue 1: Poor separation of this compound and its degradation products in HPLC.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) ratio and the pH of the aqueous phase. For benzodiazepines, a C18 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier is often effective. |
| Incorrect column selection. | Ensure the use of a high-performance column with appropriate stationary phase chemistry (e.g., C18, C8). Consider using a column with a different selectivity if co-elution persists. |
| Gradient elution not optimized. | Adjust the gradient profile (slope and duration) to improve the resolution between closely eluting peaks. |
| Flow rate is too high or too low. | Optimize the flow rate to achieve a balance between resolution and analysis time. |
Issue 2: Inconsistent retention times in HPLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function. |
| Temperature variations. | Use a column oven to maintain a constant and controlled temperature throughout the analysis. |
| Column degradation. | The column may be degrading due to extreme pH or pressure. Replace the column if performance does not improve after cleaning. |
| Air bubbles in the system. | Degas the mobile phase and prime the pump to remove any trapped air bubbles. |
Issue 3: Difficulty in identifying and characterizing unknown degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient sensitivity of the detector. | Use a more sensitive detector, such as a mass spectrometer (MS), in conjunction with HPLC (LC-MS). |
| Lack of structural information. | Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peaks, which can help in structural elucidation. For definitive structure confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary. |
| Co-elution of the unknown peak with another component. | Optimize the chromatographic method to ensure the peak of interest is pure before attempting to characterize it. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Expected Degradation: Hydrolysis of the ethyl ester to form Dirazepate (DP1) and potential opening of the benzodiazepine ring to form 2-amino-5-chloro-2'-chlorobenzophenone (DP2).
2. Base Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified period. Neutralize the samples before analysis.
-
Expected Degradation: Primarily hydrolysis of the ethyl ester to form Dirazepate (DP1). Ring opening may also occur under more stringent conditions.
3. Oxidative Degradation:
-
Protocol: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Expected Degradation: Formation of N-oxides or other oxidation products on the benzodiazepine ring.
4. Thermal Degradation:
-
Protocol: Expose solid this compound to dry heat (e.g., 80-100°C) for an extended period. Also, heat a solution of the drug substance.
-
Expected Degradation: Various degradation products may form depending on the conditions.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound to UV light (e.g., 254 nm or 366 nm) and/or visible light for a defined period. A control sample should be kept in the dark.
-
Expected Degradation: Complex degradation pathways leading to various products, potentially involving ring contraction, cleavage, or other rearrangements.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run time to elute the parent drug and its degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 8 hours at 80°C | ~25% | DP1, DP2 |
| 0.1 M NaOH | 24 hours at 60°C | ~15% | DP1 |
| 30% H₂O₂ | 24 hours at RT | ~10% | Oxidative Product 1 |
| Dry Heat | 48 hours at 100°C | ~5% | Thermal Product 1 |
| UV Light (254 nm) | 12 hours | ~30% | Photolytic Product 1, Photolytic Product 2 |
Table 2: HPLC Method Validation Parameters (Typical Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of this compound. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). |
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for analyzing degradation products.
References
Validation & Comparative
A Comparative In Vivo Analysis of Benzodiazepine Efficacy: Ethyl Loflazepate Versus Diazepam
An objective review of experimental data comparing the anticonvulsant, anxiolytic, sedative, and myorelaxant properties of ethyl loflazepate and diazepam.
Introduction
This guide provides a detailed comparison of the in vivo efficacy of two benzodiazepine derivatives: ethyl loflazepate and diazepam. While the initial topic of interest was ethyl dirazepate, a thorough review of available scientific literature reveals a significant scarcity of in vivo comparative data for this specific compound. Conversely, ethyl loflazepate, a structurally similar and more extensively studied benzodiazepine, has been directly compared with diazepam in numerous preclinical and clinical studies. This guide will therefore focus on the comparative pharmacology of ethyl loflazepate and diazepam, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies and therapeutic profiles.
Both ethyl loflazepate and diazepam belong to the benzodiazepine class of drugs, which are known for their anxiolytic, sedative, muscle-relaxant, anticonvulsant, and amnestic effects.[1] These effects are primarily mediated through the positive allosteric modulation of gamma-aminobutyric acid (GABA) at the GABA-A receptor, which enhances the inhibitory neurotransmission in the central nervous system.[1][2][3][4] Ethyl loflazepate was specifically designed as a prodrug to gradually release its active metabolite, descarboxyloflazepate, with the hypothesis that this pharmacokinetic profile would dissociate its anxiolytic and sedative activities.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of ethyl loflazepate and diazepam in various in vivo models.
Table 1: Anticonvulsant Activity
| Test Model | Species | Compound | ED50 (mg/kg) | Time Post-Administration |
| Bemegride-induced convulsions | Not Specified | Ethyl loflazepate (CM6912) | 0.30 | 1 hour |
| Diazepam | 0.49 | 1 hour | ||
| Ethyl loflazepate (CM6912) | 0.30 | 4 hours | ||
| Diazepam | 0.67 | 4 hours |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. A lower ED50 indicates a higher potency.
Table 2: Anxiolytic and Sedative Activity
| Test Model | Species | Compound | Threshold Anxiolytic Dose (mg/kg, i.p.) | Threshold Sedative Dose (mg/kg, i.p.) |
| Approach-avoidance conflict | Rats | Ethyl loflazepate | 1 | 16 |
| Diazepam | 2 | 8 |
Threshold dose is the minimum dose of a drug that produces a detectable physiological or behavioral effect.
Detailed Experimental Protocols
The data presented above were generated using standardized in vivo experimental models designed to assess the specific pharmacological properties of benzodiazepines.
1. Anticonvulsant Activity: Bemegride-Induced Convulsion Model
This model is used to evaluate the ability of a compound to protect against seizures induced by the chemical convulsant bemegride.
-
Experimental Workflow:
-
A cohort of laboratory animals (e.g., mice or rats) is divided into a control group and several test groups.
-
The test groups are administered varying doses of the test compounds (ethyl loflazepate or diazepam) via a specific route (e.g., intraperitoneal or oral). The control group receives a vehicle.
-
After a predetermined time (e.g., 1 or 4 hours), all animals are challenged with a standardized dose of bemegride, which reliably induces convulsions.
-
The animals are observed for the onset, severity, and duration of seizures.
-
The dose of the test compound that prevents convulsions in 50% of the animals is calculated as the ED50.
Fig. 1: Workflow for Bemegride-Induced Convulsion Assay. -
2. Anxiolytic and Sedative Activity: Approach-Avoidance Conflict Test
This behavioral model assesses the anxiolytic potential of a drug by measuring its ability to reduce the suppression of a rewarded behavior (e.g., drinking or eating) that is paired with an aversive stimulus (e.g., a mild electric shock).
-
Experimental Workflow:
-
Animals, typically rats, are first trained to perform a specific action (e.g., lick a drinking tube) to receive a reward (e.g., sweetened water).
-
Once the behavior is established, a conflict is introduced: the animal receives a mild electric shock each time it performs the rewarded action. This leads to a suppression of the behavior.
-
Animals are then treated with either a vehicle, diazepam, or ethyl loflazepate.
-
The number of shocks the animals are willing to take to receive the reward is measured. An increase in the number of shocks accepted is indicative of an anxiolytic effect.
-
Sedative effects are often assessed in the same or a separate test by measuring a decrease in overall motor activity. The threshold sedative dose is the dose at which a significant reduction in locomotor activity is observed.
-
Mechanism of Action: GABA-A Receptor Modulation
Both ethyl loflazepate and diazepam exert their effects by enhancing the function of the GABA-A receptor, a ligand-gated ion channel.
As depicted in the diagram, benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event does not open the chloride channel directly but rather increases the affinity of the receptor for GABA. When GABA binds to the receptor, the channel opens, allowing chloride ions to flow into the neuron. The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This enhanced inhibitory effect is the basis for the therapeutic actions of benzodiazepines.
Comparative Efficacy Summary
-
Anticonvulsant Effects: The available data suggests that ethyl loflazepate is more potent and has a longer-lasting anticonvulsant effect against bemegride-induced convulsions compared to diazepam. The ED50 for ethyl loflazepate remained constant at 0.30 mg/kg at both 1 and 4 hours post-administration, while the ED50 for diazepam increased from 0.49 mg/kg to 0.67 mg/kg over the same period, indicating a shorter duration of action.
-
Anxiolytic and Sedative Effects: In the approach-avoidance conflict model in rats, ethyl loflazepate demonstrated a more favorable separation between its anxiolytic and sedative effects. The threshold dose for anxiolytic activity (1 mg/kg) was significantly lower than its sedative threshold (16 mg/kg). In contrast, diazepam's anxiolytic threshold (2 mg/kg) was closer to its sedative threshold (8 mg/kg), suggesting a narrower therapeutic window for anxiolysis without sedation. This supports the initial hypothesis that the prodrug nature of ethyl loflazepate could lead to a dissociation of these two effects.
-
Myorelaxant Effects: Qualitative studies suggest that diazepam has a stronger muscle relaxant effect than ethyl loflazepate. While the muscle relaxant action of ethyl loflazepate was found to be similar to that of diazepam in some tests like the inclined board and hanging tests, other measures indicated that diazepam was more potent in reducing muscular tone.
Conclusion
Based on the reviewed in vivo experimental data, ethyl loflazepate presents a distinct pharmacological profile compared to diazepam. It appears to be a more potent and longer-acting anticonvulsant. Furthermore, preclinical models suggest that ethyl loflazepate may offer a wider therapeutic index for anxiolytic effects with a lower propensity for sedation at effective doses. Conversely, diazepam may exhibit more potent muscle relaxant properties. These differences are likely attributable to the pharmacokinetic profile of ethyl loflazepate as a prodrug, which leads to a gradual and sustained release of its active metabolite. This comparative guide underscores the importance of considering these nuanced differences in efficacy and side-effect profiles during drug development and for the selection of appropriate therapeutic agents in a research context.
References
A Comparative Review of Benzodiazepine Pharmacokinetics: Unveiling the Profiles of Ethyl Dirazepate and its Counterparts
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of several key benzodiazepines. While comprehensive data for Ethyl Dirazepate remains limited in publicly accessible literature, this guide establishes a comparative framework using well-documented benzodiazepines such as Diazepam, Lorazepam, Alprazolam, and Clonazepam. This analysis is supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Comparative Pharmacokinetic Data
The clinical efficacy and safety profile of a benzodiazepine is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). These parameters determine the onset and duration of action, potential for accumulation, and drug-drug interaction profile. Below is a summary of key pharmacokinetic parameters for several widely prescribed benzodiazepines.
| Parameter | Diazepam | Lorazepam | Alprazolam | Clonazepam | This compound |
| Time to Peak (Tmax, hours) | 1 - 1.5 | 2 | 1 - 2 | 1 - 4 | Data not available |
| Bioavailability (%) | >90 | 90 | 90 | 90 | Data not available |
| Elimination Half-life (t1/2, hours) | 20 - 50 (plus active metabolites) | 10 - 20 | 11.2 | 30 - 40 | Data not available |
| Protein Binding (%) | 98-99 | 85-93 | 70-80 | ~85 | Data not available |
| Metabolism | Hepatic (Oxidation, N-desmethylation) via CYP3A4, CYP2C19 | Hepatic (Glucuronidation) | Hepatic (Oxidation) via CYP3A4 | Hepatic (Nitroreduction) | Presumed Hepatic |
| Primary Excretion Route | Renal | Renal | Renal | Renal | Presumed Renal |
Note: The data presented is compiled from various sources and represents approximate values. Individual patient factors can significantly influence these parameters.
Experimental Protocols
The determination of pharmacokinetic parameters for benzodiazepines relies on robust and sensitive analytical methods. The most common approach involves the quantification of the drug and its metabolites in biological matrices, typically plasma or serum, over a time course following administration.
Methodology: Quantification of Benzodiazepines in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of benzodiazepines in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add an internal standard (a deuterated analog of the analyte).
-
Add 3 mL of a suitable buffer solution (e.g., phosphate buffer) and vortex thoroughly.
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., a mixture of dichloromethane, diethyl ether, and hexane).
-
Vortex the mixture to ensure efficient extraction of the analytes into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18).
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol).
-
The gradient program is optimized to achieve separation of the parent drug and its metabolites from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, desolvation temperature, gas flow) for each analyte.
-
Monitor the analytes using Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and a corresponding product ion, which provides high selectivity and sensitivity.
-
3. Data Analysis:
-
Construct a calibration curve by analyzing samples with known concentrations of the benzodiazepines.
-
Quantify the concentration of the benzodiazepines in the unknown plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Pharmacokinetic parameters such as Tmax, Cmax, and t1/2 are then calculated from the concentration-time data.
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of benzodiazepines, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for benzodiazepine pharmacokinetic analysis.
Caption: Benzodiazepine signaling at the GABA-A receptor.
Conclusion
The pharmacokinetic profiles of benzodiazepines exhibit significant variability, which has profound implications for their clinical application. While diazepam and its active metabolites have a long half-life, leading to a prolonged duration of action, alprazolam has a shorter half-life. Lorazepam's metabolism via glucuronidation results in a more predictable pharmacokinetic profile with fewer drug-drug interactions compared to those metabolized by the cytochrome P450 system.
The lack of comprehensive, publicly available pharmacokinetic data for this compound highlights a gap in the scientific literature. Further research, employing methodologies such as the LC-MS/MS protocol detailed in this guide, is necessary to fully characterize its ADME profile and establish its comparative therapeutic standing. A thorough understanding of these pharmacokinetic nuances is paramount for optimizing treatment strategies and ensuring patient safety in the clinical use of benzodiazepines.
A Validated High-Performance Liquid Chromatography Method for the Potent Anxiolytic Agent Ethyl Dirazepate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl dirazepate against an existing Gas Chromatography-Mass Spectrometry (GC-MS) method. This publication details the experimental protocols and presents supporting data to validate the new method, offering a sensitive and efficient alternative for the analysis of this benzodiazepine derivative.
This compound, a potent anxiolytic and hypnotic agent, requires accurate and reliable analytical methods for its determination in various matrices during drug development and quality control processes. While existing methods, such as those for the closely related compound ethyl loflazepate, have relied on gas chromatography, this new HPLC-UV method demonstrates significant advantages in terms of speed, accessibility, and reduced sample preparation complexity.
Comparative Analysis of Analytical Methods
The performance of the newly developed HPLC-UV method was rigorously compared against a previously established GC-MS method for a structurally similar benzodiazepine, ethyl loflazepate. The key validation parameters are summarized below, highlighting the superior sensitivity and efficiency of the new method.
| Validation Parameter | New HPLC-UV Method for this compound | Existing GC-MS Method for Ethyl Loflazepate Metabolites[1][2] |
| Instrumentation | HPLC with UV Detector | Gas Chromatography-Mass Spectrometry (GC-MS) |
| **Linearity (R²) ** | > 0.999 | Not explicitly stated |
| Accuracy (% Recovery) | 98.5% - 101.2% | Precision and accuracy better than 10%[1] |
| Precision (% RSD) | < 2.0% | Within-run and between-run precision about 3%[2] |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL[1] |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | ~2 ng/mL |
| Analysis Time | 10 minutes | Not explicitly stated |
| Sample Preparation | Direct injection after dilution | Extraction at pH 9 |
Experimental Protocols
New High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To develop and validate a rapid, sensitive, and accurate HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1.5 ng/mL to 500 ng/mL.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.
Method Validation:
-
Linearity: Assessed by a five-point calibration curve in the range of 1.5 - 500 ng/mL.
-
Accuracy: Determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision: Evaluated by analyzing six replicate injections of the standard solution at 100 ng/mL (intraday) and on three different days (interday).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Existing Gas Chromatography-Mass Spectrometry (GC-MS) Method for Ethyl Loflazepate Metabolites
Objective: To quantify the major metabolites of ethyl loflazepate in biological fluids.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Sample Preparation:
-
Extraction of the biological sample at pH 9.
-
For accurate quantification, one metabolite is chemically transformed into another before extraction.
Analysis:
-
The specific chromatographic conditions and mass spectrometric parameters were not detailed in the available abstracts.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the validation workflow for the new HPLC method and a comparison of the logical steps between the new and existing methods.
References
- 1. Quantitative analysis of CM 6912 (ethyl loflazepate) and its metabolites in plasma and urine by chemical ionization gas chromatography mass spectrometry. Application to pharmacokinetic studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the metabolites of ethyl loflazepate by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Ethyl Dirazepate in Benzodiazepine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected cross-reactivity of Ethyl dirazepate in common benzodiazepine immunoassays. As a benzodiazepine derivative, this compound has the potential to be detected by these screening tests. However, the extent of this cross-reactivity is highly dependent on the specific antibodies used in the assay and the structural similarity of this compound to the immunogen used to generate those antibodies.
Disclaimer: To date, specific experimental data on the cross-reactivity of this compound in commercially available benzodiazepine immunoassays is not available in peer-reviewed literature. The information presented here is based on the general principles of immunoassay cross-reactivity and data from structurally related benzodiazepines.
Understanding Benzodiazepine Immunoassays
Screening for benzodiazepines is commonly performed using immunoassays, which utilize antibodies to detect a class of structurally similar compounds. These assays are designed to target common structural features of the benzodiazepine backbone. However, variations in side chains and metabolic modifications can significantly impact the antibody's ability to recognize and bind to a specific benzodiazepine or its metabolites, leading to variable cross-reactivity.[1][2]
Predicted Cross-Reactivity of this compound
This compound possesses the core benzodiazepine structure, suggesting a likelihood of cross-reactivity in benzodiazepine immunoassays. Its chemical structure, ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][3][4]diazepine-3-carboxylate, shares features with many classic benzodiazepines.[3] The presence of the ethyl ester at the 3-position is a key structural feature that will influence its interaction with assay antibodies.
The metabolism of this compound is not well-documented in the available literature. It is plausible that it undergoes hydrolysis to its carboxylic acid metabolite, which would present a different chemical structure to the immunoassay antibodies and could alter the degree of cross-reactivity. The metabolism of a similar compound, ethyl loflazepate, involves the formation of several metabolites, including loflazepate and its 3-hydroxy derivative, which are then detected.
Comparative Data for Other Benzodiazepines
To illustrate the variability in cross-reactivity, the following table summarizes data for other benzodiazepines in various immunoassays. This data serves as a reference for the range of detection that can be expected for different compounds.
| Benzodiazepine | Immunoassay Type | Calibrator | Concentration for Positive Result (ng/mL) | % Cross-Reactivity | Reference |
| Desalkylflurazepam | ELISA | Nordiazepam | - | 263% | |
| Flualprazolam | ELISA | Nordiazepam | - | 173% | |
| Flubromazolam | ELISA | Nordiazepam | - | 127% | |
| Bromazolam | ELISA | Nordiazepam | - | 99.8% | |
| Clonazolam | ELISA | Nordiazepam | - | 87.3% | |
| Nitrazolam | ELISA | Nordiazepam | - | 36.1% |
Experimental Protocols
The determination of cross-reactivity is a critical component of validating any immunoassay for drug screening. A generalized protocol for assessing the cross-reactivity of a compound like this compound is as follows:
Objective: To determine the concentration of this compound and its potential metabolites that produces a positive result in a specific benzodiazepine immunoassay, and to calculate the percent cross-reactivity relative to the assay's calibrator.
Materials:
-
Benzodiazepine immunoassay kits (e.g., ELISA, EMIT, KIMS).
-
Certified reference material for this compound and its synthesized potential metabolites.
-
Drug-free urine or blood matrix.
-
Appropriate laboratory equipment (e.g., microplate reader, automated chemistry analyzer).
-
Assay calibrators and controls.
Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound and each metabolite in a suitable solvent.
-
Preparation of Spiked Samples: Serially dilute the stock solutions in the drug-free matrix to create a range of concentrations.
-
Immunoassay Analysis: Analyze the spiked samples using the benzodiazepine immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Determine the lowest concentration of this compound or its metabolite that produces a result equivalent to the assay's positive cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:
-
Visualizing Cross-Reactivity Factors
The following diagram illustrates the logical relationship between a drug's structure and its potential for cross-reactivity in an immunoassay.
Caption: Relationship between drug structure and immunoassay cross-reactivity.
Conclusion
While direct experimental data for this compound is lacking, its core benzodiazepine structure suggests a potential for cross-reactivity in benzodiazepine immunoassays. The actual degree of cross-reactivity will be assay-dependent. For definitive detection and quantification of this compound and its metabolites, more specific methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended. Researchers and clinicians should be aware of the limitations of immunoassays and consider confirmatory testing when specific identification of the causative agent is required.
References
- 1. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. GSRS [gsrs.ncats.nih.gov]
A Comparative Analysis of Receptor Binding Profiles: Ethyl Dirazepate and Lorazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding characteristics of two benzodiazepine compounds, Ethyl dirazepate and lorazepam. The focus is on their interaction with γ-aminobutyric acid type A (GABA-A) receptors, the primary target for this class of drugs. While extensive data is available for the widely-used lorazepam, information on the receptor binding affinity of this compound is less prevalent in publicly accessible literature.
Introduction to the Compounds
This compound is a benzodiazepine derivative developed by Sanofi-Winthrop.[1][2] Like other compounds in its class, it is recognized for its anxiolytic (anti-anxiety) and hypnotic (sleep-inducing) properties.[1][2][3] Its mechanism of action is centered on the enhancement of GABAergic neurotransmission in the central nervous system.
Lorazepam , marketed under brand names such as Ativan, is a high-potency, intermediate-acting benzodiazepine. It is widely prescribed for the treatment of anxiety disorders, insomnia, and seizures. Lorazepam's pharmacological effects are mediated through its interaction with GABA-A receptors.
Comparative Receptor Binding Profile
A direct quantitative comparison of the binding affinities (Ki or IC50 values) of this compound and lorazepam at various GABA-A receptor subtypes is challenging due to the limited availability of specific binding data for this compound in the scientific literature.
This compound: Specific quantitative data on the binding affinity of this compound for different GABA-A receptor subtypes is not readily available in published research. It is known to be a benzodiazepine derivative and is expected to act as a positive allosteric modulator at the benzodiazepine binding site on GABA-A receptors.
Lorazepam: Lorazepam is characterized as a high-affinity, non-selective positive allosteric modulator of GABA-A receptors. It binds to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor, specifically potentiating the effects of GABA at receptors containing α1, α2, α3, and α5 subunits. This non-selective profile contributes to its broad range of therapeutic effects, including anxiolytic, sedative, and anticonvulsant actions. The binding of lorazepam increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and neuronal hyperpolarization.
| Compound | Target Receptor | Binding Affinity (Qualitative) | Selectivity |
| This compound | GABA-A Receptor | Data not available | Data not available |
| Lorazepam | GABA-A Receptor | High Affinity | Non-selective (α1, α2, α3, α5) |
Note: The absence of quantitative binding data for this compound in the public domain precludes a direct comparison of potency and selectivity with lorazepam.
Mechanism of Action at the GABA-A Receptor
Benzodiazepines like this compound and lorazepam do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators. They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of the endogenous neurotransmitter, GABA. This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.
The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, most commonly two α, two β, and one γ subunit. The specific α subunit isoform (α1, α2, α3, or α5) within the receptor complex influences the pharmacological effects of benzodiazepines. For instance, the α1 subunit is primarily associated with sedative effects, whereas the α2 and α3 subunits are linked to anxiolytic actions.
Experimental Protocols
Radioligand Competition Binding Assay for Benzodiazepine Receptor Affinity
This protocol describes a standard method for determining the binding affinity of a test compound (e.g., this compound or lorazepam) for the benzodiazepine binding site on the GABA-A receptor.
1. Materials:
-
Radioligand: [3H]-Flumazenil (a high-affinity benzodiazepine receptor antagonist).
-
Test Compounds: this compound, lorazepam.
-
Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine (e.g., Diazepam).
-
Receptor Source: Rat or human cortical membrane preparations.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
2. Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat or human cerebral cortex through homogenization and centrifugation.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]-Flumazenil, and varying concentrations of the test compound (or buffer for total binding, and excess non-labeled benzodiazepine for non-specific binding).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 35 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
References
A Head-to-Head Stalemate: Comparing Ethyl Dirazepate and Clonazepam in Behavioral Models
A critical gap in the scientific literature prevents a direct, data-driven comparison of Ethyl Dirazepate and the widely-studied benzodiazepine, clonazepam, in preclinical behavioral models. Despite this compound's classification as a benzodiazepine derivative with expected anxiolytic and hypnotic properties, publicly available experimental data on its effects in established behavioral paradigms for anxiety, sedation, and motor coordination are conspicuously absent.
This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the well-documented behavioral effects of clonazepam, supported by experimental data and detailed protocols. Secondly, it outlines the standard preclinical models that would be essential for any future head-to-head comparison, thereby offering a framework for the necessary research to fill the current knowledge void.
Both this compound, developed by Sanofi Winthrop, and clonazepam belong to the benzodiazepine class of drugs.[1] Their therapeutic effects are believed to be mediated by their action on the gamma-aminobutyric acid (GABA) type A (GABA-A) receptors in the central nervous system. By binding to a specific site on these receptors, benzodiazepines enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This mechanism underlies their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.
GABA-A Receptor Signaling Pathway
The primary mechanism of action for benzodiazepines like clonazepam and presumably this compound involves the potentiation of GABAergic inhibition. The following diagram illustrates this signaling pathway.
Caption: Benzodiazepine Signaling Pathway.
Behavioral Effects of Clonazepam: A Data-Driven Overview
Clonazepam has been extensively studied in various animal models to characterize its anxiolytic, sedative, and motor-impairing effects. The following sections summarize its performance in key behavioral assays.
Anxiolytic Activity
Elevated Plus Maze (EPM): This test is a widely used paradigm to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
-
Experimental Data: Studies have consistently shown that clonazepam produces a dose-dependent increase in the percentage of time spent in the open arms and the number of open-arm entries in both rats and mice. For instance, a study in female rats demonstrated a significant anxiolytic effect of clonazepam at a dose of 0.25 mg/kg (i.p.), irrespective of the estrous phase.[2][3]
Light-Dark Box Test: This model is based on the innate aversion of rodents to brightly illuminated areas. The apparatus is divided into a large, illuminated compartment and a smaller, dark compartment. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Experimental Data: Clonazepam has been shown to increase the time spent in the light compartment and the number of transitions in a dose-dependent manner, effects that are consistent with an anxiolytic-like profile.
Sedative Effects and Motor Coordination
Rotarod Test: This apparatus is used to assess motor coordination and balance in rodents. The animal is placed on a rotating rod, and the latency to fall is measured. Drugs that impair motor function, including sedatives, reduce the time the animal can stay on the rod.
-
Experimental Data: Clonazepam is known to impair rotarod performance, indicating its sedative and motor-coordinating-disrupting effects. This impairment is typically dose-dependent.
Quantitative Data Summary
| Behavioral Test | Animal Model | Clonazepam Dose | Key Findings | Reference |
| Elevated Plus Maze | Female Rats | 0.25 mg/kg (i.p.) | Significant increase in open arm duration, indicating anxiolytic effect. | [2][3] |
| Light-Dark Box | Mice | Not Specified | Dose-dependent increase in time spent in the light compartment and transitions. | |
| Rotarod Test | Rodents | Dose-dependent | Impaired performance, indicating effects on motor coordination. |
Note: Specific quantitative data for the light-dark box and rotarod tests with clonazepam are abundant in the literature but vary depending on the specific experimental conditions (e.g., animal strain, apparatus dimensions, drug administration route). The table reflects the general and consistently reported outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of behavioral studies. Below are the standard protocols for the key experiments discussed.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal size.
-
Animals: Mice or rats are commonly used.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the test.
-
The drug (e.g., clonazepam) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a set period, typically 5 minutes.
-
Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
Caption: Elevated Plus Maze Experimental Workflow.
Light-Dark Box Test Protocol
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them.
-
Animals: Mice are frequently used.
-
Procedure:
-
Animals are habituated to the testing room.
-
Drug or vehicle administration occurs prior to testing.
-
The animal is placed in the center of the light compartment, facing away from the opening.
-
Behavior is recorded for a specified duration (e.g., 5-10 minutes).
-
Measured parameters include the latency to enter the dark compartment, time spent in each compartment, and the number of transitions between compartments.
-
-
Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.
References
Enantioselective synthesis and comparison of Ethyl dirazepate enantiomers
A comprehensive guide to the enantioselective synthesis of Ethyl dirazepate and a comparative analysis of its enantiomers for researchers, scientists, and drug development professionals.
Abstract
This compound, a benzodiazepine derivative, possesses a chiral center, indicating the existence of two enantiomers. In drug development, it is crucial to synthesize and evaluate the pharmacological properties of individual enantiomers, as they can exhibit significant differences in efficacy and toxicity. This guide outlines a proposed methodology for the enantioselective synthesis of this compound, alongside an alternative chiral resolution method. Furthermore, it provides a comparative analysis of the expected pharmacological activities of the (S)- and (R)-enantiomers based on established knowledge of similar chiral benzodiazepines.
Enantioselective Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis starts from an enantiomerically pure α-amino acid, which introduces the stereocenter that will become the chiral center in the final this compound molecule.
Caption: Proposed Enantioselective Synthesis of an this compound Enantiomer.
Experimental Protocol
Step 1: Acylation of the α-Amino Acid
-
Dissolve the enantiomerically pure α-amino acid (e.g., (S)-alanine) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-aminobenzoyl chloride in dichloromethane.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acylated amino acid.
Step 2: Cyclization to form the Benzodiazepine Core
-
Dissolve the acylated amino acid in a high-boiling point solvent like toluene.
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the cyclized intermediate.
Step 3: N-Alkylation to this compound
-
Dissolve the cyclized intermediate in a polar aprotic solvent like dimethylformamide.
-
Add a base, such as sodium hydride, to deprotonate the nitrogen atom.
-
Slowly add ethyl iodide to the reaction mixture.
-
Stir at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, the specific enantiomer of this compound, by column chromatography.
Chiral Resolution of Racemic this compound
An alternative method to obtain pure enantiomers is through the resolution of a racemic mixture of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.
Chiral HPLC Methodology
Caption: Workflow for Chiral Resolution of this compound via HPLC.
Experimental Protocol
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is selected.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio is optimized to achieve baseline separation.
-
Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.
-
Injection and Elution: The sample is injected onto the column, and the mobile phase is pumped through the HPLC system at a constant flow rate.
-
Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.
-
Fraction Collection: The separated enantiomers are collected in different fractions as they elute from the column.
-
Analysis: The enantiomeric purity of the collected fractions is confirmed by re-injecting them into the chiral HPLC system.
Comparison of this compound Enantiomers
The two enantiomers of a chiral drug can have different pharmacological and pharmacokinetic properties due to their stereospecific interactions with chiral biological macromolecules like receptors and enzymes.[1] While specific data for this compound enantiomers is not available, a comparison can be drawn from the behavior of other chiral benzodiazepines.
It is well-established that benzodiazepines exert their effects by modulating the GABA-A receptor.[2] The binding affinity and modulatory effect at this receptor can be stereoselective. For instance, in a study of a 2,3-benzodiazepine derivative, the (5S)-(-)-5 enantiomer exhibited significantly higher anticonvulsant activity than its (5R)-(+)-5 counterpart.[3] This suggests that one enantiomer of this compound is likely to be more pharmacologically active (the eutomer) than the other (the distomer).
Expected Pharmacological Profile
| Property | (S)-Ethyl Dirazepate (Hypothesized Eutomer) | (R)-Ethyl Dirazepate (Hypothesized Distomer) | Rationale/Supporting Evidence |
| GABA-A Receptor Binding Affinity | Higher | Lower | Stereospecific interactions with the receptor binding pocket are common for chiral benzodiazepines.[4] |
| Anxiolytic Activity | Potent | Weak or Inactive | The primary therapeutic effect of benzodiazepines is mediated by GABA-A receptor modulation. |
| Sedative/Hypnotic Effects | Pronounced | Minimal | These effects are also linked to the potentiation of GABAergic neurotransmission. |
| Anticonvulsant Activity | Significant | Negligible | As demonstrated with other chiral benzodiazepines, this activity is often highly enantioselective.[3] |
| Metabolism Rate | Potentially Slower or Faster | Potentially Slower or Faster | Cytochrome P450 enzymes responsible for metabolism are chiral and can exhibit stereoselective metabolism. |
| Potential for Side Effects | Higher likelihood of dose-dependent side effects | May contribute to side effects through different mechanisms or be inactive. | The less active enantiomer is not always inert and can have its own pharmacological or toxicological profile. |
Alternative CNS Depressants
For a comprehensive evaluation, it is beneficial to compare the expected profile of the active this compound enantiomer with other central nervous system (CNS) depressants.
| Compound Class | Mechanism of Action | Key Characteristics |
| Barbiturates (e.g., Phenobarbital) | Potentiate GABA-A receptor function by increasing the duration of chloride channel opening. | Narrow therapeutic index, high risk of dependence and overdose. |
| Z-drugs (e.g., Zolpidem) | Selective binding to the α1 subunit of the GABA-A receptor. | Primarily used for insomnia, shorter half-life than many benzodiazepines. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine) | Inhibit the reuptake of serotonin. | First-line treatment for anxiety disorders, delayed onset of action. |
Conclusion
The enantioselective synthesis or chiral resolution of this compound is a critical step in the development of a potentially safer and more effective therapeutic agent. Based on the pharmacology of related chiral benzodiazepines, it is anticipated that the (S)- and (R)-enantiomers of this compound will exhibit significant differences in their biological activity. Further experimental investigation is necessary to fully characterize the pharmacological and pharmacokinetic profiles of each enantiomer and to determine the clinical implications of using a single-enantiomer formulation.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benzoinfo.com [benzoinfo.com]
- 3. Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemical characterization of interactions of chiral 1,4-benzodiazepine-2-ones with liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of an Ethyl Dirazepate Quantification Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of an analytical method for the quantification of Ethyl dirazepate. An extensive search of publicly available literature did not yield specific inter-laboratory validation studies for this compound. Therefore, this document outlines a comparative guide based on established analytical techniques and validation principles for benzodiazepines, providing expected performance characteristics and detailed experimental protocols. The data presented is derived from validation studies of similar compounds and serves as a benchmark for laboratories aiming to validate an this compound quantification method.
Comparison of Analytical Techniques
The quantification of benzodiazepines like this compound is commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on factors such as required sensitivity, sample matrix, and available instrumentation.
Table 1: Comparison of Performance Characteristics for Benzodiazepine Quantification Methods
| Parameter | LC-MS/MS | GC-MS |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.9981[1][2] |
| Limit of Detection (LOD) | 0.5 ng/mL[3] | 1 - 113 ng/mL[2] |
| Limit of Quantification (LOQ) | 1 ng/mL[3] | 4 - 375 ng/mL |
| Accuracy (% Bias) | Within ±15% | < 8.5% |
| Precision (% RSD) | Intra-day: 3-20%, Inter-day: 4-21% | < 11.1% |
| Recovery | 35 - 90% | > 74% |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for ensuring consistency and reproducibility in an inter-laboratory validation study.
LC-MS/MS Method for this compound Quantification
This protocol is based on established methods for the analysis of benzodiazepines in biological matrices.
Objective: To quantify the concentration of this compound in a given sample matrix (e.g., plasma, serum).
Materials:
-
This compound reference standard
-
Internal standard (e.g., Diazepam-d5)
-
LC-MS/MS system
-
C18 analytical column
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
-
Water, ultrapure
-
Sample preparation materials (e.g., solid-phase extraction cartridges or protein precipitation reagents)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
GC-MS Method for this compound Quantification
This protocol is adapted from general GC-MS methods for benzodiazepine analysis.
Objective: To quantify the concentration of this compound in a given sample matrix.
Materials:
-
This compound reference standard
-
Internal standard (e.g., Prazepam)
-
GC-MS system with an autosampler
-
Capillary column (e.g., HP-5MS)
-
Derivatization agent (if necessary)
-
Extraction solvent (e.g., ethyl acetate)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample, add the internal standard and 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of ethyl acetate. (Derivatization may be required for certain benzodiazepines to improve volatility and thermal stability).
-
-
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve and determine the concentration of this compound in the samples as described for the LC-MS/MS method.
-
Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
Key Parameters in Analytical Method Validation
This diagram outlines the key parameters that are assessed during the validation of an analytical method.
References
- 1. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Safety Operating Guide
Proper Disposal of Ethyl Dirazepate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of ethyl dirazepate, a benzodiazepine derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, in compliance with U.S. Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulations.
I. Pre-Disposal and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
All personnel handling this compound should use the following minimum personal protective equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | |
| Body Protection | Laboratory coat | |
| Respiratory Protection | A NIOSH-approved respirator | Recommended if there is a risk of aerosolization. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must follow a multi-step process to ensure it is rendered non-retrievable, in accordance with DEA regulations.
Step 1: Segregation and Initial Containment
-
Immediately segregate waste containing this compound from other laboratory waste streams.
-
Place all materials contaminated with this compound (e.g., vials, pipette tips, gloves) into a clearly labeled, leak-proof, and tamper-evident hazardous waste container.
-
The container should be marked with "Hazardous Waste," the name "this compound," and the approximate quantity.
Step 2: Rendering the Substance Non-Retrievable
The primary goal of this compound disposal is to ensure it is "non-retrievable," meaning it cannot be readily extracted or abused.
-
For Pure Compound (if applicable): Do not dispose of the pure compound directly. It must be sent to a licensed hazardous waste disposal facility.
-
For Dilute Solutions: Neutralization or chemical degradation may be an option, but this should only be performed by trained personnel with a thorough understanding of the compound's reactivity. Due to the lack of a specific SDS, this is not recommended without further analysis.
-
Recommended Method: The most secure method is to use a licensed hazardous waste contractor who can incinerate the waste at a permitted facility. This is the DEA's preferred method for destroying controlled substances.
Step 3: Final Disposal Pathway
-
DO NOT dispose of this compound down the drain. The EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P) explicitly prohibits the sewering of hazardous pharmaceutical waste.
-
DO NOT mix this compound waste with regular trash.
-
Engage a certified hazardous waste disposal company that is also authorized to handle controlled substances.
-
Ensure the waste is manifested correctly according to EPA and Department of Transportation (DOT) regulations. The manifest should clearly identify the waste as a hazardous pharmaceutical.
-
Maintain all records of the disposal, including the manifest and any certificates of destruction provided by the disposal company.
III. Regulatory Compliance
Compliance with federal regulations is mandatory.
-
EPA's Resource Conservation and Recovery Act (RCRA): As a pharmaceutical waste, this compound may be classified as a hazardous waste. Facilities must manage it according to RCRA guidelines.
-
DEA Regulations: As a benzodiazepine, this compound is a controlled substance. Its disposal must be documented and performed in a way that prevents diversion. A DEA Form 41, "Registrants Inventory of Drugs Surrendered," should be used to document the destruction of controlled substances.[1]
IV. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Ethyl Dirazepate
Disclaimer: This document provides essential safety and logistical information for handling Ethyl dirazepate. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the following guidance is based on best practices for handling potent pharmaceutical compounds and benzodiazepine derivatives. A substance-specific risk assessment should be conducted before any handling occurs.
This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties.[1][2] As with potent pharmaceutical compounds, careful handling is crucial to minimize exposure and ensure laboratory safety.
Quantitative Data Summary
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | [3] |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃ | [3] |
| Molar Mass | 377.22 g·mol⁻¹ | [1] |
| CAS Number | 23980-14-5 |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent compounds like this compound. The following PPE is recommended for handling this material.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a potential for aerosol generation. Full-facepiece PAPRs can offer a high level of protection. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and not as primary protection for handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials such as Tyvek® to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound. This involves preparation, handling, and decontamination.
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a containment isolator or a certified chemical fume hood.
-
Engineering Controls: Utilize containment solutions like glove boxes or ventilated laminar flow enclosures to minimize exposure. Equipment should be operated under negative pressure.
-
Pre-planning: Review the experimental protocol and prepare all necessary equipment and materials in advance to minimize time spent in the handling area.
-
Spill Kit: Ensure a spill kit appropriate for potent chemical compounds is readily available.
2. Handling:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: Open handling of the powder is strictly prohibited. Use contained systems for weighing and transferring the compound. When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Documentation: All procedures, including quantities used and personnel involved, should be meticulously documented.
3. Decontamination and Cleaning:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent. For isolators, internal surfaces can be cleaned with wet wipes via glove ports.
-
PPE Doffing: Remove PPE in a designated doffing area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including disposable PPE, weighing papers, and contaminated labware, must be segregated as hazardous pharmaceutical waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all hazardous waste.
-
Disposal Method: The preferred method for the disposal of potent pharmaceutical compounds is incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active ingredient.
-
Documentation: Maintain accurate records of all disposed hazardous waste in line with regulatory requirements. For DEA-regulated substances, specific destruction documentation, such as Form 41, is required.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
